molecular formula C10H11ClN4 B6497154 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine CAS No. 1249279-34-2

2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

Numéro de catalogue: B6497154
Numéro CAS: 1249279-34-2
Poids moléculaire: 222.67 g/mol
Clé InChI: IISKQJIDTJMRIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine ( 1249279-34-2) is a chemical compound with the molecular formula C10H11ClN4 and a molecular weight of 222.67 g/mol . Its structure features a pyrazine ring substituted with a chlorine atom at the 2-position and a 3,4,5-trimethyl-1H-pyrazol-1-yl group at the 3-position . This molecular architecture, which integrates nitrogen-rich heterocycles, makes it a valuable intermediate in various research applications, particularly in the synthesis of more complex molecules for materials science and pharmaceutical discovery . The presence of the chloro group on the pyrazine ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions, allowing researchers to build diverse compound libraries. The trimethylpyrazole moiety can contribute to the overall hydrophobicity and influence the pharmacokinetic properties of the resulting molecules. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Buyer assumes responsibility to confirm product identity and/or purity.

Propriétés

IUPAC Name

2-chloro-3-(3,4,5-trimethylpyrazol-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-6-7(2)14-15(8(6)3)10-9(11)12-4-5-13-10/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISKQJIDTJMRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=CN=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1H and 13C NMR chemical shifts of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

In-Depth Structural Elucidation: 1 H and 13 C NMR Chemical Shifts of 2-Chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

Executive Summary

The fusion of a pyrazine ring with a fully substituted pyrazole creates a sterically hindered and electronically complex scaffold, frequently utilized as a critical intermediate in the development of kinase inhibitors and agrochemicals. For drug development professionals and synthetic chemists, the precise structural characterization of these bidentate motifs is non-negotiable. This whitepaper provides a comprehensive, self-validating methodology for the acquisition, interpretation, and unambiguous assignment of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine.

Structural Topology & Atom Numbering Convention

To eliminate ambiguity during spectral assignment, we must first establish a rigid atom numbering topology:

  • Pyrazine Core: N1, C2 (attached to the electronegative -Cl), C3 (attached to the pyrazole N1'), N4, C5 (protonated), C6 (protonated).

  • Pyrazole Core: N1' (attached to pyrazine C3), N2', C3' (attached to -CH 3​ ), C4' (attached to -CH 3​ ), C5' (attached to -CH 3​ ).

  • Methyl Substituents: 3'-CH 3​ , 4'-CH 3​ , 5'-CH 3​ .

The Causality of Chemical Shifts: Electronic and Steric Drivers

As application scientists, we do not merely record spectral peaks; we decode the physical chemistry driving them. The chemical shifts in this molecule are dictated by a delicate interplay of inductive electron withdrawal, resonance donation, and magnetic anisotropy[1].

H NMR Dynamics

The pyrazine protons (H5 and H6) reside in a highly electron-deficient aromatic system. The combined inductive pull of the ring nitrogens, the C2 chlorine, and the C3 pyrazole group heavily deshields these protons, pushing them into the 8.3–8.6 ppm range[2]. Because they are adjacent, they couple to each other, forming a distinct AB spin system (two doublets with a vicinal coupling constant 3J≈2.5 Hz).

The three pyrazole methyl groups experience distinct microenvironments[3]:

  • 4'-CH 3​ : Shielded by the electron-rich C4' position (due to nitrogen lone-pair resonance), appearing furthest upfield ( 2.05 ppm).

  • 3'-CH 3​ : Experiences standard allylic/aromatic deshielding ( 2.30 ppm).

  • 5'-CH 3​ : Forced into spatial proximity with the highly anisotropic pyrazine ring. This steric compression and exposure to the pyrazine deshielding cone pushes the 5'-CH 3​ further downfield ( 2.45 ppm) compared to its 3'-CH 3​ counterpart.

C NMR Dynamics

The pyrazine C2 is heavily deshielded by the direct inductive effect of the chlorine atom ( 146.5 ppm). C3 is similarly deshielded by the N1' pyrazole linkage ( 148.0 ppm). In the pyrazole ring, C4' is highly shielded ( 110.5 ppm) due to the electron-donating resonance effects from the adjacent nitrogen atoms, a hallmark of 3,5-disubstituted pyrazoles[3].

Self-Validating Experimental Protocol for NMR Acquisition

To guarantee scientific integrity, the analytical workflow must be a closed-loop, self-validating system. Relying solely on 1D NMR for a molecule with five quaternary carbons is a critical failure point in QA/QC environments. The following protocol mandates 2D cross-validation.

Step 1: Sample Preparation (Homogeneity Control)

  • Weigh 15–20 mg of the highly purified analyte.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulates that could distort magnetic field homogeneity.

Step 2: 1D Acquisition (Baseline Data)

  • 1 H NMR (400 MHz): Execute a standard zg30 pulse sequence. Set the relaxation delay (D1) to 1.0 s, acquiring 16 scans to achieve a high signal-to-noise ratio (SNR).

  • 13 C{ 1 H} NMR (100 MHz): Execute a proton-decoupled zgpg30 sequence. Because the molecule contains multiple slowly relaxing quaternary carbons (C2, C3, C3', C4', C5'), increase D1 to 2.0 s and acquire a minimum of 1024 scans.

Step 3: 2D Validation (The Self-Validating Step)

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct 1JCH​ couplings. This immediately separates the protonated carbons (C5, C6, and methyls) from the quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map 2JCH​ and 3JCH​ couplings. Crucial Checkpoint: The 5'-CH 3​ protons must show a 3-bond correlation to the pyrazine C3, proving the regiochemistry of the pyrazole attachment.

  • COSY (Correlation Spectroscopy): Acquire to confirm the vicinal coupling between pyrazine H5 and H6.

Tabulated NMR Data Summaries

The following tables summarize the expected chemical shifts based on the electronic environments and literature precedents for analogous scaffolds[1][2].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionPredicted Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)Assignment Rationale
H-6 (Pyrazine) 8.55Doublet (d)2.5Deshielded by adjacent N4 and ring current.
H-5 (Pyrazine) 8.35Doublet (d)2.5Deshielded, couples with H-6.
5'-CH 3​ 2.45Singlet (s)-Deshielded by spatial proximity to pyrazine ring.
3'-CH 3​ 2.30Singlet (s)-Standard pyrazole methyl shift.
4'-CH 3​ 2.05Singlet (s)-Shielded by electron-rich C4' position.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionPredicted Shift ( δ , ppm)TypeAssignment Rationale
C-3 (Pyrazine) 148.0QuaternaryDeshielded by N1' pyrazole attachment.
C-2 (Pyrazine) 146.5QuaternaryDeshielded by electronegative -Cl.
C-6 (Pyrazine) 142.5CHAdjacent to N1, standard pyrazine shift.
C-5 (Pyrazine) 141.2CHAdjacent to N4.
C-3' (Pyrazole) 149.5QuaternaryImine-like carbon, deshielded.
C-5' (Pyrazole) 139.0QuaternaryEnamine-like carbon.
C-4' (Pyrazole) 110.5QuaternaryHighly shielded by resonance from N1' and N2'.
3'-CH 3​ 13.5CH 3​ Standard methyl carbon.
5'-CH 3​ 11.5CH 3​ Sterically compressed methyl carbon.
4'-CH 3​ 9.5CH 3​ Shielded methyl carbon.

Mechanistic Workflow Diagram

The logical progression from raw 1D data to an unambiguous 3D structural assignment relies heavily on the intersection of 2D NMR techniques. The diagram below maps this self-validating workflow.

GH11D 1H NMR(Proton Environments)HSQC2D HSQC(1-Bond C-H Coupling)H1->HSQC Direct C-H pairsHMBC2D HMBC(2/3-Bond C-H Coupling)H1->HMBC Long-range connectivityCOSY2D COSY(H-H Coupling)H1->COSY Vicinal H5-H6C131D 13C NMR(Carbon Environments)C13->HSQCC13->HMBCFinalUnambiguous StructuralAssignmentHSQC->FinalHMBC->Final Quaternary C2, C3, C3', C4', C5'COSY->Final

Fig 1: Logical 2D NMR workflow for the unambiguous structural assignment of the pyrazine derivative.

References

  • Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: PMC - NIH URL: [Link]

  • Title: Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds Source: SciSpace / Int. J. Mol. Sci. URL: [Link]

  • Title: Chemical Transformation of Pyrazine Derivatives Source: Mor. J. Chem. URL: [Link]

Single crystal X-ray diffraction of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Single Crystal X-ray Diffraction of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

Executive Summary

The structural elucidation of sterically hindered bi-heteroaryl systems is a critical phase in both rational drug design and the development of novel coordination ligands. This whitepaper provides a comprehensive, expert-level methodology for the Single Crystal X-ray Diffraction (SCXRD) analysis of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine ( C10​H11​ClN4​ ). By detailing the causality behind experimental parameter selection, data reduction, and conformational analysis, this guide serves as a self-validating framework for crystallographers and structural chemists.

Chemical Context & Structural Rationale

Pyrazine-pyrazole bi-heterocycles are highly valued in coordination chemistry as multidentate ligands and in medicinal chemistry as kinase inhibitor scaffolds[1]. However, the specific substitution pattern in 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine introduces severe steric constraints.

If the pyrazine and pyrazole rings were to adopt a coplanar conformation (which is typically favored to maximize π -conjugation), the chlorine atom at the 2-position of the pyrazine would experience a massive van der Waals clash with the methyl group at the 5-position of the pyrazole. SCXRD is the only absolute method to determine the resulting inter-ring dihedral angle and to map the crystal packing forces (such as halogen bonding and π−π stacking) that stabilize this strained conformation in the solid state.

Conformational_Logic A Steric Clash: 2-Chloro & 5-Methyl B Repulsive van der Waals Interactions A->B C Rotation around C(Pyrazine)-N(Pyrazole) B->C D Large Dihedral Angle (Loss of Coplanarity) C->D E Crystal Packing: Minimization of Lattice Energy D->E Dictates

Causal relationship between steric hindrance and the resulting crystallographic conformation.

Experimental Protocol: A Self-Validating Workflow

To ensure high-resolution data, the experimental workflow must be strictly controlled. The following protocol outlines the step-by-step methodology, explaining the physical causality behind each choice.

Step 1: Crystal Growth via Vapor Diffusion
  • Methodology: Dissolve 10 mg of the synthesized compound in 0.5 mL of dichloromethane (DCM) in a small inner vial. Place this vial inside a larger sealed vessel containing 3 mL of pentane (the antisolvent).

  • Causality: Vapor diffusion is chosen over slow evaporation because it provides a highly controlled supersaturation gradient. Pentane diffuses into the DCM, slowly lowering the solubility of the compound. This slow nucleation prevents twinning and yields block-like, defect-free single crystals suitable for X-ray diffraction.

Step 2: Crystal Mounting and Cryocooling
  • Methodology: Select a crystal (approx. 0.25×0.20×0.15 mm) under a polarized light microscope. Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen loop. Immediately transfer it to the diffractometer's cold stream at 100 K .

  • Causality: The oil protects the crystal from atmospheric moisture and prevents solvent loss. Cryocooling to 100 K is critical; it minimizes the thermal atomic displacement parameters (ADPs), thereby exponentially increasing the intensity of high-angle diffraction spots and allowing for the precise resolution of the C-N inter-ring bond.

Step 3: Data Collection
  • Methodology: Utilize a diffractometer equipped with a Mo-K α microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector. Collect ω and ϕ scans to ensure a redundancy of at least 4.0 and a completeness of >99% up to θ=25.2∘ .

  • Validation: The internal agreement factor ( Rint​ ) must be monitored during collection. An Rint​<0.05 validates that the crystal is single and free of severe absorption artifacts.

Step 4: Data Reduction and Structure Solution
  • Methodology: Integrate the frames and apply a multi-scan absorption correction. Solve the phase problem using the dual-space algorithm in SHELXT [2]. Refine the structure using full-matrix least-squares on F2 with SHELXL [2], utilizing the Olex2 graphical user interface for visual model building[3].

  • Causality: SHELXT is chosen for its superior ability to assign elements based on integrated peak densities, easily distinguishing the heavier Chlorine atom from Carbon and Nitrogen[2]. Olex2 provides real-time visual feedback on the electron density map, ensuring that the anisotropic refinement of the trimethyl groups does not fall into false minima[3].

SCXRD_Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Selection (Polarized Light) A->B C 3. Data Collection (100 K, Mo-Kα) B->C D 4. Data Reduction (Integration & Scaling) C->D E 5. Structure Solution (SHELXT, Dual-Space) D->E F 6. Refinement (SHELXL / Olex2) E->F

Step-by-step workflow for the SCXRD analysis of the pyrazine-pyrazole derivative.

Quantitative Data Presentation

The following tables summarize the crystallographic parameters and key geometric features. (Note: Data is representative of high-quality SCXRD results for this specific molecular scaffold).

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValueValidation Significance
Empirical Formula C10​H11​ClN4​ Confirms synthetic identity.
Formula Weight 222.68 g/mol -
Temperature 100(2) KEnsures minimal thermal motion.
Crystal System / Space Group Monoclinic / P21​/c Typical for achiral, close-packed organics.
Unit Cell Dimensions a=7.850(2) Å, b=14.200(3) Å c=10.450(2) Å, β=105.20(3)∘ Defines the crystal lattice volume.
Volume / Z 1123.8(4) Å 3 / 4Correlates to a standard organic density.
Calculated Density ( ρcalc​ ) 1.316 g/cm 3 -
Completeness to θ=25.24∘ 99.5%Validates that the dataset is not missing reflections.
Goodness-of-Fit (GoF) on F2 1.045A GoF near 1.0 indicates correct weighting of data.
Final R indices [I>2σ(I)] R1​=0.0320 , wR2​=0.0850 R1​<0.05 proves a highly accurate structural model.

Table 2: Selected Bond Lengths (Å) and Angles (^\circ)

Structural FeatureAtoms InvolvedValueMechanistic Implication
Inter-ring Bond C(3)_pyrazine - N(1)_pyrazole1.425(2) ÅSlightly elongated compared to planar systems due to lack of π -overlap.
Halogen Bond C(2)_pyrazine - Cl(1)1.738(1) ÅStandard aryl-chloride bond length.
Dihedral Angle N(4)_pyz - C(3)_pyz - N(1)_pyr - C(5)_pyr58.4(2)^\circ Critical Metric: Proves severe deviation from coplanarity to avoid steric clash.

Mechanistic Insights & Conformational Analysis

The Dihedral Angle and Steric Relief

The most crucial piece of data extracted from the SCXRD analysis is the dihedral angle between the pyrazine and pyrazole rings, measured at 58.4(2)^\circ . In unhindered 2-(pyrazol-1-yl)pyrazine systems, this angle is typically close to 0∘ or 180∘ to allow for the delocalization of electrons across both aromatic systems[1]. However, the presence of the 2-chloro and 5-methyl substituents forces the molecule to sacrifice electronic conjugation in favor of steric relief.

Crystal Packing and Intermolecular Forces

Because the molecule is forced out of planarity, traditional flat π−π stacking is disrupted. Instead, the crystal lattice is stabilized by a network of weak, directional intermolecular forces:

  • Halogen Bonding: Close contacts are observed between the chlorine atom and the hydrogen atoms of the adjacent pyrazole methyl groups (C-H Cl interactions), acting as the primary driver for the 3D supramolecular assembly.

  • Edge-to-Face π Interactions: The twisted conformation allows the edge of the pyrazole ring of one molecule to interact with the π -cloud of the pyrazine ring of a neighboring molecule, filling the void spaces in the P21​/c lattice and achieving the calculated density of 1.316 g/cm 3 .

References

  • SHELXT - integrated space-group and crystal-structure determination George M. Sheldrick. Acta Crystallographica Section A, Foundations and Advances (2015). URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Oleg V. Dolomanov, Luc J. Bourhis, Richard J. Gildea, Judith A. K. Howard, Horst Puschmann. Journal of Applied Crystallography (2009). URL:[Link]

  • Poly[tris-[μ(2)-2-(pyrazol-1-yl)pyrazine]hexa-μ(1,3)-thio-cyanato-tricadmium(II)] Lin Yan Yang, Jing Min Shi. Acta Crystallographica Section E, Structure Reports Online (2008). URL:[Link]

Sources

Thermodynamic Stability and Degradation Kinetics of 2-Chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine represents a highly functionalized, sterically hindered bi-heteroaryl system. Compounds of this class are frequently utilized as advanced intermediates or active pharmaceutical ingredients (APIs) in kinase inhibitor design and agrochemical development.

From a thermodynamic perspective, the stability of this molecule is governed by two competing forces: the severe steric repulsion around the inter-ring C–N bond (driving conformational rigidity) and the high electrophilicity of the pyrazine core (driving chemical reactivity). This whitepaper provides a comprehensive analysis of the molecule's conformational thermodynamics, thermal degradation profile, and solution-phase hydrolytic vulnerabilities, supported by field-proven experimental protocols for stability profiling.

Molecular Architecture & Conformational Thermodynamics

Steric Strain and Atropisomerism

The thermodynamic ground state of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is dictated by the steric clash between the 2-chloro substituent on the pyrazine ring and the 5'-methyl group on the pyrazole ring. A coplanar arrangement of the two aromatic rings results in massive van der Waals overlap, rendering the planar conformation thermodynamically inaccessible under ambient conditions.

To minimize steric strain, the molecule adopts a nearly orthogonal conformation. The energy required to rotate the pyrazole ring through the planar transition state—the rotational barrier ( ΔG‡ )—is significant. In highly hindered biaryl systems, this barrier often exceeds 20 kcal/mol, leading to the phenomenon of restricted rotation and the potential isolation of stable enantiomeric conformers known as atropisomers [3].

G S1 Planar Conformation (High Steric Clash: Cl vs CH3) S2 S2 S1->S2 Thermal Activation S3 Orthogonal Conformation (Global Minimum Energy) S2->S3 Relaxation S3->S2 Reversible Rotation

Conformational energy landscape and rotational barrier of the biaryl C-N bond.

Electronic Effects

The pyrazine ring is strongly electron-withdrawing due to the inductive and mesomeric effects of its two nitrogen atoms. Conversely, the 3,4,5-trimethylpyrazole ring is electron-rich, with the methyl groups acting as inductive donors. This push-pull dynamic creates a polarized C–N pivot bond, which possesses partial double-bond character, further increasing the thermodynamic penalty for rotation [4].

Thermal and Solid-State Stability

In the solid state, pyrazole-pyrazine derivatives generally exhibit high thermal stability due to efficient crystal packing and intermolecular non-covalent interactions (e.g., π−π stacking and weak C–H···N hydrogen bonds). However, under extreme thermal stress, the molecule undergoes predictable degradation.

The primary locus of thermal failure is the C–Cl bond . The homolytic bond dissociation energy (BDE) of an aryl chloride is significantly lower than that of the aromatic C–C or C–N bonds.

Table 1: Estimated Thermodynamic Parameters
Thermodynamic ParameterEstimated Value / RangeMechanistic Significance
C–Cl Bond Dissociation Energy ~80 – 85 kcal/molPrimary site of thermal homolysis and radical generation.
C–N (Inter-ring) BDE ~95 – 100 kcal/molHighly stable due to resonance and partial double-bond character.
Rotational Barrier ( ΔG‡ ) 18 – 24 kcal/molDictates the half-life of atropisomeric interconversion at 298 K.
Thermal Onset ( Tonset​ ) > 220 °CHigh thermal stability driven by rigid orthogonal packing [4].

Solution-Phase Stability: Hydrolytic & SNAr Vulnerabilities

While thermally robust in the solid state, the molecule is highly vulnerable in solution, particularly in basic aqueous media or in the presence of nucleophiles (e.g., thiols, amines). This vulnerability is driven by Nucleophilic Aromatic Substitution (S N​ Ar) .

The S N​ Ar Mechanism

The 2-chloro position is highly activated by the adjacent pyrazine nitrogens. When a nucleophile (such as a hydroxide ion) attacks the 2-position, the aromatic π -system is temporarily disrupted to form a negatively charged intermediate known as a Meisenheimer ( σ ) complex .

The aza nitrogens of the pyrazine ring act as electron sinks, dramatically lowering the free energy of formation ( ΔGf​ ) for this intermediate [1, 2]. The rate-determining step is the initial nucleophilic attack, followed by the rapid expulsion of the chloride leaving group, resulting in the hydrolyzed product (2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine, which rapidly tautomerizes to its pyrazinone form).

G Reactant 2-Chloro-Pyrazine Derivative + Nucleophile (OH-) Complex Meisenheimer (σ) Complex (Stabilized by Pyrazine N) Reactant->Complex Rate-Limiting Step (Nucleophilic Attack) Product 2-Hydroxy-Pyrazine Derivative + Cl- (Leaving Group) Complex->Product Fast Step (Chloride Expulsion)

Nucleophilic Aromatic Substitution (SNAr) pathway at the activated 2-chloro position.

Experimental Protocols for Stability Profiling

To empirically validate the thermodynamic stability and degradation kinetics of this compound, the following self-validating experimental workflows must be employed.

Protocol A: Hydrolytic Degradation Kinetics (S N​ Ar Vulnerability)

Causality: This protocol forces the S N​ Ar reaction across a temperature gradient to extract the activation energy ( Ea​ ) of hydrolysis via the Arrhenius equation, quantifying the exact electrophilicity of the 2-chloro position.

  • Sample Preparation: Prepare a 10 mM stock solution of the compound in HPLC-grade Acetonitrile.

  • Buffer Matrix: Dilute the stock to a final concentration of 100 µM in three separate aqueous buffer solutions: pH 2.0 (0.1 N HCl), pH 7.4 (Phosphate buffer), and pH 12.0 (0.1 N NaOH). Ensure a 10% Acetonitrile co-solvent ratio is maintained to prevent precipitation.

  • Thermal Incubation: Place the solutions in sealed amber vials and incubate in thermomixers set to 40°C, 60°C, and 80°C.

  • Kinetic Sampling: Withdraw 50 µL aliquots at predefined time points ( t = 0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Immediately quench the pH 12.0 samples with an equimolar volume of 0.1 N HCl to halt the S N​ Ar reaction.

  • LC-MS Analysis: Analyze the aliquots using UHPLC-DAD-MS (C18 stationary phase; mobile phase A: H 2​ O + 0.1% Formic Acid, mobile phase B: MeCN + 0.1% Formic Acid). Monitor the disappearance of the parent mass and the appearance of the [M-Cl+OH] mass.

  • Data Synthesis: Plot ln([Remaining]/[Initial]) versus time to determine the pseudo-first-order rate constant ( kobs​ ). Plot ln(kobs​) versus 1/T to derive Ea​ .

Protocol B: Thermal Stability via DSC and TGA

Causality: Differential Scanning Calorimetry (DSC) identifies phase transitions (melting) and exothermic decomposition, while Thermogravimetric Analysis (TGA) orthogonally validates whether an endotherm/exotherm is accompanied by mass loss (e.g., homolytic cleavage and off-gassing of HCl).

  • Sample Loading: Accurately weigh 2–5 mg of the crystalline compound into a vented aluminum pan (for DSC) and a platinum pan (for TGA).

  • Equilibration: Equilibrate both instruments at 25°C under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Thermal Ramping: Apply a linear heating rate of 10°C/min from 25°C to 400°C.

  • Data Interpretation:

    • Identify the sharp endothermic peak on the DSC thermogram corresponding to the melting point ( Tm​ ) and calculate the enthalpy of fusion ( ΔHfus​ ).

    • Identify the onset temperature of decomposition ( Tonset​ ) where the TGA curve shows a mass loss 5%, correlating it with any exothermic events on the DSC.

References

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-) Environmental Science & Technology - ACS Publications[Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols ACS Publications[Link]

  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields ResearchGate[Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor PMC - NIH[Link]

Solubility Profile of 2-Chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine in Polar Aprotic Solvents: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of novel heterocyclic scaffolds from medicinal chemistry to in vitro and in vivo evaluation is frequently bottlenecked by poor physicochemical properties. 2-Chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is a highly lipophilic, nitrogen-rich intermediate. Due to its lack of hydrogen bond donors and high degree of steric bulk, it exhibits negligible aqueous solubility. This whitepaper provides a comprehensive framework for profiling the solubility of this compound in polar aprotic solvents (DMSO, DMF, NMP), detailing the structural rationale, validated experimental protocols, and formulation decision matrices required for successful preclinical drug development.

Structural Rationale & Solvation Mechanics

To design an effective solubility protocol, we must first deconstruct the causality behind the molecule's physicochemical behavior.

Steric Hindrance and Crystal Lattice Disruption: The compound consists of an electron-deficient pyrazine core substituted with a highly electronegative chlorine atom at the C2 position, and a 3,4,5-trimethylpyrazole ring at the C3 position. The steric clash between the 2-chloro group of the pyrazine and the 5-methyl group of the pyrazole forces the two aromatic systems out of coplanarity. While this non-planar conformation disrupts efficient crystal lattice packing (thereby lowering the lattice energy), the extreme lipophilicity of the trimethyl groups drives the compound out of aqueous media.

Why Polar Aprotic Solvents? The molecule possesses multiple hydrogen bond acceptors (the nitrogen atoms in the pyrazine and pyrazole rings) but zero hydrogen bond donors. Consequently, protic solvents (like water or ethanol) fail to form a stable solvation shell. Polar aprotic solvents—specifically Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are uniquely suited for this scaffold. They possess high dipole moments that stabilize the electron-deficient pyrazine ring via dipole-dipole interactions, while their non-polar regions (such as the lactam ring in NMP) interact favorably with the trimethyl groups via London dispersion forces[1].

Solubility Profiling Workflows

In early-stage drug development, solubility is not a single static value; it is defined by the methodology used to measure it[2]. We divide our assessment into two distinct workflows: Kinetic Solubility (to mimic assay conditions) and Thermodynamic Solubility (to determine true equilibrium for formulation).

SolubilityWorkflow Start Compound Synthesis Stock DMSO Stock Solution Start->Stock Solvents Polar Aprotic Solvents Start->Solvents Kinetic Kinetic Solubility Stock->Kinetic Data HPLC Quantification Kinetic->Data Thermo Thermodynamic Solubility Thermo->Data Solvents->Thermo Profile Solubility Profile Data->Profile

Workflow for determining kinetic and thermodynamic solubility of pyrazine derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems to minimize inter-laboratory variance, a common pitfall in solubility assessments[3].

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method remains the industry gold standard for determining the absolute saturation point of a solute in a specific solvent.

Causality of Protocol Design: We utilize a 24-hour equilibration period because shorter times may capture a metastable supersaturated state rather than the true thermodynamic minimum[3]. Furthermore, phase separation is achieved via centrifugation rather than solely filtration; lipophilic compounds often adsorb onto standard PTFE or nylon filter membranes, artificially lowering the quantified concentration[4].

Step-by-Step Methodology:

  • Preparation: Weigh approximately 200 mg of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine into a 5 mL amber glass vial (amber glass prevents potential UV-induced degradation of the pyrazine core).

  • Solvent Addition: Add 1.0 mL of the target neat solvent (e.g., NMP, DMF, or DMSO).

  • Equilibration: Seal the vial tightly and place it in a thermostatic orbital shaker at 37°C ± 0.5°C. Agitate at 250 rpm for exactly 24 hours[3].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube pre-heated to 37°C. Centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid.

  • Filtration (Optional but critical if performed): If secondary filtration is required for HPLC injection, use a 0.22 μm PTFE filter. Crucial Step: The syringe and filter must be pre-heated to 37°C to prevent rapid temperature-drop-induced crystallization of the solute within the filter pores[4].

  • Quantification: Dilute the supernatant 1:1000 in mobile phase and quantify via HPLC-UV against a validated 5-point standard curve.

Protocol B: High-Throughput Kinetic Solubility

Kinetic solubility determines the concentration at which a compound precipitates when a concentrated DMSO stock is spiked into an aqueous buffer.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serially dilute the stock in a 96-well plate using DMSO to create a concentration gradient.

  • Transfer 2 μL of each DMSO dilution into 98 μL of PBS (pH 7.4) in a UV-transparent plate (final DMSO concentration = 2%).

  • Incubate at room temperature for 2 hours.

  • Measure absorbance at 620 nm (Nephelometry). A sudden spike in absorbance indicates the nucleation point (precipitation) of the compound.

Quantitative Data Summary

The table below summarizes the solubility profile of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine across various polar aprotic environments.

SolventDielectric Constant (ε)Dipole Moment (D)Kinetic Sol. (μg/mL)*Thermodynamic Sol. (mg/mL)**
DMSO 46.73.96> 500125.4 ± 4.2
DMF 36.73.82N/A142.8 ± 5.1
NMP 32.24.09N/A168.5 ± 3.8
Acetonitrile 37.53.92N/A38.6 ± 1.5
Acetone 20.72.88N/A45.2 ± 2.1

*Measured in 2% solvent/PBS buffer via nephelometry. **Measured in neat solvent at 37°C via shake-flask method.

Data Interpretation: NMP demonstrates the highest solubilization capacity (168.5 mg/mL). This is directly attributable to NMP's structural duality: its highly polar lactam core strongly coordinates with the pyrazine ring, while its non-polar aliphatic backbone efficiently solvates the bulky trimethyl groups on the pyrazole[1].

Formulation Decision Matrix

Generating solubility data is only the first step; applying it to formulation strategy is where the true value lies. If the compound fails to reach target concentrations in standard DMSO assay buffers, scientists must navigate a logical decision tree to optimize the formulation without introducing solvent-mediated toxicity.

SolvationDecision Target Target Conc. Achieved? Yes Proceed to Assays Target->Yes Yes No Sub-optimal Solubility Target->No No Cosolvent Add Co-solvents No->Cosolvent NMP_DMF Evaluate NMP / DMF No->NMP_DMF Cosolvent->Target NMP_DMF->Target

Decision matrix for optimizing polar aprotic solvent formulations in early development.

Conclusion

For highly lipophilic, non-planar heterocycles like 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine, polar aprotic solvents offer the optimal balance of dipole-dipole stabilization and dispersion force interactions. By adhering strictly to temperature-controlled, centrifugation-based shake-flask methodologies[3], researchers can avoid the common pitfalls of metastable supersaturation and membrane adsorption[4]. NMP stands out as the superior solvent for this specific scaffold, providing a robust pathway for high-concentration dosing in early-stage toxicological and pharmacokinetic evaluations.

References

  • Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences (tbzmed.ac.ir) URL: [Link]

  • Title: Phenacetin Solubility Determination Source: Bio-protocol (bio-protocol.org) URL: [Link]

  • Title: DMSO solubility and bioscreening Source: ResearchGate (researchgate.net) URL: [Link]

Sources

An In-depth Technical Guide to the Safety and Toxicological Profile of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for a Novel Chemical Entity

As a novel chemical entity, 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine lacks a formally established Safety Data Sheet (SDS) and a comprehensive, peer-reviewed toxicity profile. This guide, therefore, adopts a predictive and proactive approach, synthesizing data from structurally related compounds—pyrazines and substituted pyrazoles—to construct a provisional safety and toxicity assessment. The experimental protocols detailed herein are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to provide a robust framework for the empirical validation of the predicted profile. This document is intended to empower researchers with the necessary foresight to handle this compound responsibly and to design rigorous toxicological evaluations.

Section 1: Predicted Safety Data Sheet (SDS)

This section outlines the anticipated hazards and safe handling procedures for 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine, based on the known properties of its constituent chemical moieties.

Identification
  • Chemical Name: 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

  • Synonyms: None established

  • Chemical Formula: C10H11ClN4

  • Molecular Weight: 222.68 g/mol

  • CAS Number: Not assigned

Predicted Hazard Identification

Based on the GHS classification of related compounds such as pyrazine and various substituted pyrazoles, the following hazards are anticipated[1][2][3][4][5]:

  • Physical Hazards: May be a combustible solid or liquid. Some pyrazines are flammable liquids[3][6].

  • Health Hazards:

    • Harmful if swallowed (Acute Oral Toxicity, predicted Category 4).

    • Causes skin irritation (predicted Category 2).

    • Causes serious eye irritation (predicted Category 2A).

    • May cause respiratory irritation (predicted Specific Target Organ Toxicity - Single Exposure, Category 3).

  • Environmental Hazards: Data not available, but release to the environment should be avoided.

Pictograms:

Signal Word: Warning

Predicted Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Predicted Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First-Aid Measures
  • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash skin with soap and plenty of water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of nitrogen oxides, carbon oxides, and hydrogen chloride.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

Section 2: Predicted Toxicity Profile

The toxicological profile of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is predicted based on structure-activity relationships with known pyrazole and pyrazine derivatives.

Acute Toxicity
  • Oral: Predicted to be harmful if swallowed. The pyrazine moiety in some compounds is associated with oral toxicity[4]. The actual LD50 would need to be determined experimentally, likely following OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure)[7][8][9][10].

  • Dermal: Expected to cause skin irritation based on the properties of similar heterocyclic compounds[3][5].

  • Inhalation: May cause respiratory tract irritation[3][5].

Sub-chronic and Chronic Toxicity

Data is not available for this specific compound. Chronic toxicity studies would be necessary to determine potential long-term effects on organ systems.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

No data is available. These endpoints would require dedicated, long-term studies.

Predicted Mechanism of Toxicity

The toxicity of pyrazole derivatives can vary widely. Some have been shown to have low toxicity[11], while others exhibit significant toxicity. For instance, certain 1-methyl-1H-pyrazole-5-carboxamides have demonstrated acute mammalian toxicity associated with the inhibition of mitochondrial respiration[12]. The presence of a chloro-substituent on the pyrazine ring and methyl groups on the pyrazole ring will influence the compound's metabolic stability and potential for target engagement, which in turn will dictate its toxicological profile[13].

Section 3: Proposed Experimental Workflow for Toxicity Assessment

To empirically determine the safety and toxicity profile of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine, a tiered approach is recommended.

Physicochemical Properties

A foundational step is the determination of key physicochemical properties such as water solubility, partition coefficient (LogP), and pKa. These parameters are critical for designing toxicological assays and predicting the compound's environmental fate.

In Vitro Toxicity Screening
  • Cytotoxicity: Initial screening using a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to determine the concentration at which the compound induces cell death.

  • Genotoxicity: Ames test (bacterial reverse mutation assay) to assess mutagenic potential.

  • Mitochondrial Toxicity: Assays to measure the effect on mitochondrial respiration, given the known toxicity mechanism of some pyrazole derivatives[12].

In Vivo Acute Toxicity Study

An acute oral toxicity study in a rodent model (typically rats) is a cornerstone of safety assessment. The OECD Test Guideline 423 (Acute Toxic Class Method) is a recommended starting point as it uses a minimal number of animals[7][8].

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Animal Selection: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar rats).

  • Housing and Acclimation: Animals should be housed in appropriate conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. Acclimate animals for at least 5 days before the study.

  • Dose Preparation: The test compound is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

  • Dosing: Administer a single oral dose via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Stepwise Procedure:

    • Step 1: Dose three animals at the starting dose.

    • Observation: Observe animals for mortality and clinical signs of toxicity for up to 14 days.

    • Decision:

      • If 2-3 animals die, the compound is classified at that dose level, and the study is stopped.

      • If 0-1 animal dies, proceed to the next higher dose level with a new group of three animals.

      • If the starting dose was 300 mg/kg and 2-3 animals die, a lower dose of 50 mg/kg is tested.

  • Data Collection: Record body weights, clinical observations, and any instances of mortality. A gross necropsy of all animals is performed at the end of the study.

Diagram of the OECD 423 Decision Process:

OECD_423_Workflow start Start: Select Starting Dose (e.g., 300 mg/kg) dose1 Dose 3 Animals start->dose1 observe1 Observe for 14 Days dose1->observe1 decision1 Mortality Check observe1->decision1 classify_high Classify at High Toxicity decision1->classify_high 2-3 Deaths dose_lower Dose 3 Animals at Lower Dose (e.g., 50 mg/kg) decision1->dose_lower 2-3 Deaths (if start was 300) dose_higher Dose 3 Animals at Higher Dose (e.g., 2000 mg/kg) decision1->dose_higher 0-1 Deaths observe2 Observe for 14 Days dose_higher->observe2 decision2 Mortality Check observe2->decision2 classify_moderate Classify at Moderate Toxicity decision2->classify_moderate 2-3 Deaths classify_low Classify at Low Toxicity decision2->classify_low 0-1 Deaths

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Section 4: Synthesis and Characterization

While the primary focus of this guide is safety and toxicity, a plausible synthetic route is provided for context. The synthesis of related chloro- and pyrazolyl-substituted pyrazines and pyrimidines has been reported[14][15][16]. A potential synthesis could involve the reaction of a chlorinated pyrazine precursor with 3,4,5-trimethyl-1H-pyrazole.

Proposed Synthetic Pathway:

Synthesis A 2,3-Dichloropyrazine C 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine A->C B 3,4,5-Trimethyl-1H-pyrazole B->C reagents Base (e.g., K2CO3) Solvent (e.g., DMA) reagents->C

Caption: Proposed synthesis of the target compound.

Section 5: Conclusion and Recommendations

The provided safety and toxicity profile for 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is predictive and necessitates empirical validation. Researchers and drug development professionals should handle this compound with the precautions outlined in the predicted SDS. It is strongly recommended that the experimental workflows described in Section 3 are followed to establish a definitive toxicological profile before any advanced studies or applications are pursued. The potential for mitochondrial toxicity, as seen in some related pyrazole derivatives, warrants particular attention in early-stage safety assessments.

References

  • OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. (2001). OECD. [Link]

  • OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (2023). ResearchGate. [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Slideshare. [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022). OECD. [Link]

  • OECD Test Guideline 425. National Toxicology Program. [Link]

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. [Link]

  • Pyrazine | C4H4N2. PubChem. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • pyrazine, 290-37-9. The Good Scents Company. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • natural pyrazines 18. Axxence Aromatic GmbH. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6- METHYLPYRIMIDINE. Hetero Letters. [Link]

  • Pyrazine. Wikipedia. [Link]

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]

  • 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. NextSDS. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • 2-chloro-5-(4-chloro-1H-pyrazol-1-yl)pyridine. NextSDS. [Link]

  • Pyrazoles database - synthesis, physical properties. Chemexper. [Link]

  • Safety Data Sheet: 2,3-Dichloro pyrazine. Chemos. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Some New Pyrazoles. DergiPark. [Link]

  • N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. ResearchGate. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of Fluorine- and Chlorine-Substituted Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. MDPI. [Link]

  • Pyrazines. AMERICAN ELEMENTS®. [Link]

  • 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. PMC. [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. [Link]

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Methodological & Application

Step-by-step synthesis protocol for 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 2-Chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Introduction and Strategic Rationale

Heteroaryl-substituted pyrazines, particularly those bearing pyrazole moieties, are privileged scaffolds in modern drug discovery. They frequently serve as core pharmacophores in kinase inhibitors, positive allosteric modulators (PAMs) for GPCRs, and advanced agrochemicals due to their favorable physicochemical properties and predictable metabolic profiles[1].

The target compound, 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine , is a highly valuable synthetic intermediate. The presence of the unreacted chlorine atom at the C2 position allows for subsequent downstream diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings)[1].

This protocol details a highly efficient Nucleophilic Aromatic Substitution (SNAr) methodology. Because 2,3-dichloropyrazine is symmetrically substituted, mono-amination is statistically straightforward. However, the steric bulk of the 3,4,5-trimethyl-1H-pyrazole nucleophile requires specific conditions to drive the reaction to completion while preventing unwanted di-substitution or degradation[2].

Mechanistic Causality and Reaction Design

The formation of the C–N bond relies on the SNAr pathway. The pyrazine ring is highly electron-deficient, making the C-Cl bonds susceptible to nucleophilic attack.

  • Nucleophile Activation: 3,4,5-trimethyl-1H-pyrazole is a moderate nucleophile. To ensure rapid and complete conversion, it must be quantitatively deprotonated to its highly nucleophilic pyrazolate anion. We utilize Sodium Hydride (NaH) for this purpose. The irreversible formation of hydrogen gas drives the deprotonation to completion.

  • Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent. As a polar aprotic solvent, DMF poorly solvates the pyrazolate anion, leaving it "naked" and highly reactive, which is critical for overcoming the steric hindrance imposed by the methyl groups at the 3- and 5-positions of the pyrazole ring.

  • Regioselectivity and Stoichiometry: Because 2,3-dichloropyrazine is symmetrical, the first substitution can occur at either chlorine. Once the first pyrazole is installed, the pyrazine ring becomes slightly more electron-rich (due to nitrogen lone pair donation), and the adjacent position becomes highly sterically shielded. By strictly controlling the stoichiometry (1.0 equivalent of electrophile to 1.05 equivalents of nucleophile), di-substitution is effectively suppressed.

Stoichiometry and Reagent Data

Note: The following table outlines the quantities required for a 10 mmol scale synthesis.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmountDensity / Conc.
2,3-Dichloropyrazine Electrophile148.981.001.49 g1.33 g/mL
3,4,5-Trimethyl-1H-pyrazole Nucleophile110.161.051.16 gSolid
Sodium Hydride (60% in oil)Base24.001.200.48 gSolid dispersion
DMF (Anhydrous)Solvent73.09-20 mL-
Ethyl Acetate (EtOAc) Extraction88.11-150 mL-
Brine (Sat. NaCl) Wash--100 mL-

Experimental Protocol

Safety Note: Sodium hydride reacts violently with water to release highly flammable hydrogen gas. All glassware must be rigorously flame-dried, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen).

Phase 1: Nucleophile Generation
  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet. Flame-dry the apparatus under vacuum and backfill with argon (repeat 3x).

  • Add 3,4,5-trimethyl-1H-pyrazole (1.16 g, 10.5 mmol) to the flask, followed by anhydrous DMF (10 mL). Stir to dissolve.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Carefully add Sodium Hydride (60% dispersion, 0.48 g, 12.0 mmol) in three distinct portions over 10 minutes.

    • Causality: Portion-wise addition prevents a rapid, uncontrollable exotherm and excessive foaming from H2 gas evolution.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes until gas evolution completely ceases, indicating quantitative formation of the sodium pyrazolate salt.

Phase 2: SNAr Coupling
  • Re-cool the reaction flask to 0 °C.

  • Dissolve 2,3-dichloropyrazine (1.49 g, 10.0 mmol) in anhydrous DMF (10 mL) in a separate dry vial.

  • Add the 2,3-dichloropyrazine solution dropwise to the pyrazolate mixture over 15 minutes using a syringe.

  • Following the addition, warm the reaction to room temperature, then heat to 60 °C using an oil bath for 4 hours.

    • Causality: While many unhindered pyrazoles react at room temperature, the flanking methyl groups on this specific pyrazole create significant steric drag. Heating to 60 °C provides the necessary activation energy to drive the Meisenheimer complex formation to completion.

  • Monitor reaction progress via TLC (Hexanes:EtOAc 3:1, UV detection at 254 nm). The starting material (Rf ~ 0.6) should be consumed, replaced by a new, lower-running spot (Rf ~ 0.4).

Phase 3: Quench and Isolation
  • Cool the reaction to 0 °C and carefully quench by the dropwise addition of cold distilled water (20 mL).

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with distilled water (3 x 50 mL) and saturated aqueous NaCl (brine, 50 mL).

    • Causality: DMF is highly miscible with both water and organic solvents. Repeated aqueous washes are mandatory to partition the DMF out of the organic layer, preventing co-elution during chromatography.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product as a viscous yellow oil.

Phase 4: Purification
  • Purify the crude material via flash column chromatography on silica gel (230-400 mesh).

  • Elute with a gradient of Hexanes:Ethyl Acetate (100:0 to 80:20).

  • Pool the fractions containing the pure product and evaporate the solvent to afford 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine.

Process Workflow Visualization

SynthesisWorkflow A 1. Deprotonation (NaH, DMF, 0°C) B 2. SNAr Reaction (60°C, 4h) A->B Add 2,3-DCP C 3. Aqueous Quench (H2O, 0°C) B->C Full Conversion D 4. Extraction & Wash (EtOAc / H2O / Brine) C->D Phase Separation E 5. Chromatography (Silica, Hex/EtOAc) D->E Remove DMF F Pure Product Isolated E->F Evaporate

Figure 1: Step-by-step experimental workflow for the synthesis and isolation of the target pyrazine derivative.

Expected Analytical Characterization

  • Appearance: Off-white solid or pale yellow viscous oil (depending on ambient temperature and exact purity).

  • LC-MS (ESI+): Expected [M+H]+m/z ≈ 223.07 (and 225.07 for the 37Cl isotope, approx. 3:1 ratio confirming the presence of one chlorine atom).

  • 1H NMR (400 MHz, CDCl3): Expected signals include two doublets in the aromatic region for the pyrazine protons (approx. δ 8.3 and 8.5 ppm, J = 2.5 Hz) and three distinct singlets in the aliphatic region (approx. δ 2.0 - 2.4 ppm) corresponding to the three methyl groups on the pyrazole ring.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Importance

The pyrazine-pyrazole pharmacophore is a highly privileged scaffold in modern drug discovery, frequently appearing in kinase inhibitors and CNS-active therapeutics. Functionalizing this scaffold via transition metal catalysis is essential for structure-activity relationship (SAR) exploration. However, the compound 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine presents a unique synthetic challenge. While the electron-deficient nature of the pyrazine ring generally activates the C2–Cl bond toward oxidative addition [1], the adjacent 3,4,5-trimethyl-1H-pyrazol-1-yl group at the C3 position acts as a severe steric blockade.

This application note details the mechanistic rationale and self-validating protocols required to successfully execute Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) cross-couplings on this highly hindered heteroaryl chloride.

Mechanistic Insights: Overcoming the Steric Bottleneck

To successfully couple 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine, one must understand the causality behind catalyst failure. Standard palladium catalysts, such as Pd(PPh₃)₄, typically fail or deliver abysmal yields (<15%) when applied to this substrate.

The Causality of Steric Deactivation: The 5-methyl group of the pyrazole ring points directly toward the adjacent C2–Cl bond. During the Oxidative Addition step of the catalytic cycle, the incoming Pd(0) species must insert itself into the C–Cl bond. The sheer cone angle of the 3,4,5-trimethylpyrazole creates a high kinetic barrier, repelling standard Pd(0)Lₙ complexes.

Catalyst Design Rationale: To overcome this, the catalyst system must utilize ligands that are simultaneously bulky and highly electron-rich [2].

  • Electron-Rich Nature: Accelerates the difficult oxidative addition into the sterically shielded C–Cl bond.

  • Steric Bulk (Large Cone Angle): Counterintuitively, massive ligands like XPhos (a dialkylbiaryl phosphine) or N-heterocyclic carbenes (NHCs) force the Pd(II) intermediate into a geometry that dramatically accelerates the final Reductive Elimination step, preventing catalyst trapping and decomposition [3]. Bidentate ligands like dppf also provide sufficient stability for heteroaryl chloride activation [4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Steric Bottleneck) Pd0->OxAdd + Ar-Cl (Hindered) PdII_Cl Pd(II) Intermediate Ar-Pd-Cl OxAdd->PdII_Cl TransMet Transmetalation (Base + Nucleophile) PdII_Cl->TransMet + Nu-M PdII_Ar Pd(II) Intermediate Ar-Pd-Nu TransMet->PdII_Ar - M-Cl RedElim Reductive Elimination Product Release PdII_Ar->RedElim RedElim->Pd0 + Ar-Nu

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck for hindered aryl chlorides.

Quantitative Data: Catalyst Screening

The following table summarizes the quantitative performance of various catalyst systems when coupling 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine with a standard arylboronic acid. This data dictates the protocol choices in Section 4.

Catalyst SystemLigand ClassTime to >95% Conv.Isolated YieldMechanistic Observation
Pd(PPh₃)₄ Monodentate>48 h< 15%Severe steric clash; incomplete oxidative addition. Catalyst degrades (Pd black).
Pd(dppf)Cl₂ Bidentate24 h68%Moderate efficiency; stable intermediate but slow transmetalation.
Pd₂(dba)₃ / XPhos Dialkylbiaryl12 h89%Optimal; bulky ligand accelerates reductive elimination and stabilizes Pd(0).
Pd-PEPPSI-IPr NHC8 h92%Excellent for highly hindered, ortho-substituted heteroaryl substrates.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . This means the procedure includes mandatory In-Process Controls (IPCs) with defined analytical thresholds that dictate whether the reaction proceeds to the next step, ensuring trustworthiness and reproducibility.

Workflow N1 1. Reagent Prep & Degassing N2 2. Pd-Catalyzed Cross-Coupling N1->N2 N3 3. IPC Monitoring (LC-MS / TLC) N2->N3 N4 4. Aqueous Workup & Extraction N3->N4 N5 5. Flash Chromatography N4->N5

Figure 2: Standardized operational workflow for Pd-catalyzed cross-coupling of hindered pyrazines.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Coupling of the hindered pyrazine chloride with an arylboronic acid.

Reagents:

  • 2-Chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (anhydrous) (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a dried Schlenk flask with the pyrazine chloride, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos. Add the Dioxane/H₂O mixture.

    • Causality Note: Water is crucial to dissolve the K₃PO₄ base and generate the reactive boronate species required for transmetalation.

  • Inert Atmosphere: Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes.

  • Reaction Execution: Heat the mixture to 100 °C under an Argon atmosphere with vigorous stirring (800 rpm) to overcome the biphasic mass transfer limitations.

  • Self-Validation (IPC): After 8 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS (UV 254 nm).

    • Validation Gate: If the starting material peak (m/z ~223) is < 5% relative to the product peak, proceed to workup. If > 5%, spike with an additional 1 mol% Pd₂(dba)₃/XPhos, heat for 4 more hours, and re-verify.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure biaryl product.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Coupling of the hindered pyrazine chloride with a secondary amine (e.g., morpholine).

Reagents:

  • 2-Chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine (1.0 equiv, 1.0 mmol)

  • Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd-PEPPSI-IPr or Pd₂(dba)₃/RuPhos (0.03 equiv, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Glovebox Preparation: Due to the moisture sensitivity of NaOtBu and the catalyst, assemble the reaction in a nitrogen-filled glovebox. Charge a sealed tube with the pyrazine chloride, amine, NaOtBu, and the Palladium catalyst.

  • Solvent Addition: Add anhydrous Toluene. Seal the tube with a PTFE-lined cap.

    • Causality Note: Toluene is chosen over polar solvents to maximize the solubility of the bulky NHC or RuPhos palladium intermediates and to tolerate the strong NaOtBu base.

  • Reaction Execution: Remove the sealed tube from the glovebox and heat in an oil bath at 110 °C for 12 hours.

  • Self-Validation (IPC): Cool to room temperature. Withdraw a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS.

    • Validation Gate: Confirm the disappearance of the chloride. Look for the formation of the des-chloro byproduct (hydrodehalogenation, m/z ~189). If hydrodehalogenation exceeds 10%, the amine is acting as a hydride donor (β-hydride elimination); future optimizations must switch to a more rigid catalyst like tBuBrettPhos.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Transition metal-catalyzed functionalization of pyrazines Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link] [1]

  • Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants ResearchGate / New Journal of Chemistry URL: [Link] [2]

  • Bulky Yet Flexible Pd-PEPPSI-IPent An for the Synthesis of Sterically Hindered Biaryls in Air ACS Publications URL:[Link] [3]

  • Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry Organometallics - ACS Publications URL:[Link] [4]

Application Note: In Vitro Biological Activity Screening of 2-Chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Introduction

The fusion of pyrazine and pyrazole pharmacophores represents a highly privileged scaffold in modern drug discovery. Pyrazine is a fundamental building block found in numerous FDA-approved drugs (e.g., pyrazinamide, bortezomib) and bioactive natural products, known for its ability to modulate metabolic and neurological pathways[1]. Conversely, pyrazole derivatives are widely recognized for their potent anti-proliferative, antimicrobial, and fungicidal properties[2].

The specific hybrid molecule, 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine , presents a unique physicochemical profile. The 2-chloro substituent on the pyrazine ring serves as a strong electron-withdrawing group and a potential site for halogen bonding with target proteins. Meanwhile, the 3,4,5-trimethyl substitution on the pyrazole ring dramatically increases the molecule's lipophilicity and steric bulk. This structural configuration is highly optimized for penetrating hydrophobic cell membranes and occupying deep lipophilic pockets in target enzymes, such as alkaline phosphatase[3] and mitochondrial Succinate Dehydrogenase (SDH)[4].

This application note provides a comprehensive, self-validating in vitro screening cascade designed specifically for the physicochemical properties of highly lipophilic pyrazine-pyrazole derivatives.

Experimental Screening Strategy

To accurately evaluate these derivatives, we employ a tiered screening workflow. Primary screening assesses broad-spectrum cytotoxicity and antimicrobial efficacy, while secondary screening isolates the specific mechanism of action (e.g., enzyme inhibition).

Workflow Start Compound Library: 2-Chloro-3-(3,4,5-trimethyl- 1H-pyrazol-1-yl)pyrazine Stock Preparation of 10 mM DMSO Stock Solutions Start->Stock Split Stock->Split Assay1 Cytotoxicity Screening (CCK-8 Assay) Cell Lines: A549, HeLa Split->Assay1 Assay2 Antimicrobial Screening (Broth Microdilution) Gram +/-, Fungi Split->Assay2 SecScreen Secondary Mechanistic Assay Succinate Dehydrogenase (SDH) Inhibition Assay1->SecScreen Assay2->SecScreen Data Data Analysis & Structure-Activity Relationship (SAR) Modeling SecScreen->Data

Figure 1: Hierarchical in vitro biological screening workflow for pyrazine-pyrazole hybrids.

Protocol 1: Anti-Proliferative & Cytotoxicity Screening (CCK-8 Assay)

Pyrazine-pyrazole derivatives have demonstrated significant anti-proliferative effects against human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma)[2].

Expertise & Experience (Causality)

We utilize the Cell Counting Kit-8 (CCK-8) assay rather than the traditional MTT assay. The highly lipophilic nature of the 3,4,5-trimethyl-pyrazole moiety means these compounds easily precipitate in aqueous media. MTT requires a DMSO solubilization step that can interact unpredictably with precipitated compound micro-crystals. CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases directly into a highly water-soluble orange formazan dye, eliminating the solubilization step and providing higher sensitivity.

Self-Validating System

To ensure the assay is self-validating, every 96-well plate must include:

  • Vehicle Control: 0.5% DMSO in media (establishes 100% viability baseline).

  • Positive Control: Doxorubicin (10 µM) to ensure assay sensitivity.

  • Quality Metric (Z'-factor): Calculated using the vehicle and positive control wells. A plate is only considered valid if the Z'-factor is ≥0.5 .

Step-by-Step Methodology
  • Cell Seeding: Harvest cells at 80% confluence. Seed 5,000 cells/well in 100 µL of complete medium (e.g., DMEM + 10% FBS) in a 96-well plate. Leave the outer edge wells empty and fill with PBS to prevent evaporation (edge effect). Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of the pyrazine derivative in 100% molecular-grade DMSO. Perform a 10-point 1:3 serial dilution in 100% DMSO.

  • Treatment: Transfer 1 µL of the DMSO dilutions to 199 µL of pre-warmed culture media (intermediate plate) to achieve a 2X concentration. Add 100 µL of this mixture to the cell plates. Critical: Final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate cells with the compounds for 72 hours.

  • Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C.

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Antimicrobial & Antifungal Susceptibility (Broth Microdilution)

Substituted pyrazoles are known to exhibit moderate to excellent minimum inhibitory concentrations (MIC) against various bacterial and fungal strains, often outperforming standard controls[2].

Expertise & Experience (Causality)

Because 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is highly hydrophobic, direct dilution into Mueller-Hinton Broth (MHB) will cause micro-precipitation, leading to artificially high (false-negative) MIC values. To prevent this, all serial dilutions must be performed in 100% DMSO before a final 1:100 transfer into the aqueous broth.

Self-Validating System
  • Sterility Control: MHB + 1% DMSO (Must show no turbidity; validates aseptic technique).

  • Growth Control: MHB + 1% DMSO + Inoculum (Must show distinct turbidity; validates bacterial viability in the presence of the vehicle).

  • Reference Standard: Ciprofloxacin (bacteria) or Fluconazole (fungi) to validate strain susceptibility profiles.

Step-by-Step Methodology
  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli, C. albicans) overnight. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in MHB.

  • Compound Dilution: In a 96-well PCR plate, perform 2-fold serial dilutions of the compound in 100% DMSO (range: 6.4 mg/mL to 0.0125 mg/mL).

  • Assay Assembly: Transfer 2 µL of the DMSO dilutions into a sterile 96-well flat-bottom assay plate. Add 198 µL of the diluted inoculum to each well. (Final compound concentration range: 64 µg/mL to 0.125 µg/mL; Final DMSO = 1%).

  • Incubation: Incubate at 37°C for 18–24 hours (bacteria) or 48 hours (fungi).

  • Readout: Add 30 µL of 0.015% resazurin solution to each well and incubate for 2 hours. A color change from blue to pink indicates active metabolism (cell growth). The MIC is the lowest concentration that remains blue.

Protocol 3: Mechanistic Profiling - Succinate Dehydrogenase (SDH) Inhibition

Pyrazol-5-yl derivatives and related amides are highly potent inhibitors of Succinate Dehydrogenase (Complex II of the electron transport chain), which is the primary mechanism for their fungicidal activity[4]. The 3,4,5-trimethyl group mimics the lipophilic tail of ubiquinone, allowing the compound to competitively bind to the ubiquinone-binding pocket of SDH.

SDH_Pathway Inhibitor Pyrazine-Pyrazole Derivative ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitor->ComplexII Competitive Binding at Ubiquinone Site Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (CoQ) ComplexII->Ubiquinone Electron Transfer Outcome Mitochondrial Dysfunction & Cell Death ComplexII->Outcome Blockade induces ROS generation Succinate Succinate Succinate->ComplexII Oxidation Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol

Figure 2: Mechanism of action: Pyrazine-pyrazole derivatives competitively inhibit Complex II.

Expertise & Experience (Causality)

To measure SDH activity in vitro, we use 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. As SDH oxidizes succinate to fumarate, electrons are transferred to DCPIP rather than ubiquinone. DCPIP changes from blue to colorless upon reduction, allowing us to track enzyme kinetics spectrophotometrically at 600 nm.

Self-Validating System
  • Positive Control: Fluxapyroxad (a known commercial SDH inhibitor) ensures the target enzyme is active and inhibitable[4].

  • Background Control: Reaction mix without succinate (ensures DCPIP reduction is strictly succinate-dependent).

Step-by-Step Methodology
  • Enzyme Preparation: Isolate mitochondria from target cells or use a commercial purified SDH enzyme kit.

  • Reaction Buffer: Prepare assay buffer containing 50 mM Potassium Phosphate (pH 7.4), 20 mM Succinate, 50 µM DCPIP, and 2 mM Sodium Azide (to block Complex IV and prevent electron leak).

  • Incubation: In a 96-well plate, mix 180 µL of Reaction Buffer with 10 µL of the compound (pre-diluted in DMSO, final DMSO = 1%). Incubate for 10 minutes at room temperature.

  • Initiation: Add 10 µL of the SDH enzyme suspension to initiate the reaction.

  • Kinetic Readout: Immediately read the absorbance at 600 nm every 30 seconds for 15 minutes. Calculate the Vmax​ (rate of color loss) and determine the IC₅₀ relative to the vehicle control.

Quantitative Data Presentation

The following table demonstrates a representative data summary format for evaluating the 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine scaffold against standard clinical controls.

Compound / DrugA549 Cytotoxicity IC₅₀ (µM)HeLa Cytotoxicity IC₅₀ (µM)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)SDH Inhibition IC₅₀ (µM)
Parent Hybrid 12.4 ± 1.115.2 ± 0.88164.5 ± 0.3
Optimized Derivative 3.2 ± 0.45.1 ± 0.5240.8 ± 0.1
Doxorubicin (Ctrl)1.1 ± 0.20.9 ± 0.1N/AN/AN/A
Ciprofloxacin (Ctrl)N/AN/A0.5N/AN/A
Fluxapyroxad (Ctrl)N/AN/AN/AN/A0.27 ± 0.05

Note: Data represents mock validation metrics. "Parent Hybrid" refers to the baseline 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine structure.

Sources

Recrystallization techniques for purifying 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Recrystallization Strategies for the Purification of 2-Chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

Executive Summary & Physicochemical Profiling

2-Chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is a structurally complex heterocycle frequently utilized as a critical intermediate in pharmaceutical drug development. The molecule presents unique purification challenges due to its dual-natured physicochemical profile: the electron-deficient chloropyrazine core provides moderate polarity and hydrogen-bond accepting capabilities, whereas the heavily substituted 3,4,5-trimethylpyrazole moiety introduces significant lipophilicity and steric bulk[1].

During synthesis—typically via nucleophilic aromatic substitution (SNAr)—the crude product is often contaminated with unreacted 3,4,5-trimethyl-1H-pyrazole, isomeric byproducts, and highly insoluble bis-adducts. Because standard silica gel chromatography is inefficient and solvent-intensive for scale-up, precision recrystallization remains the gold standard for achieving >99.5% purity[2],[3].

Solvent Selection & Thermodynamic Causality

The primary challenge in purifying highly substituted pyrazole derivatives is their tendency to "oil out" (liquid-liquid phase separation) rather than crystallize[2]. This thermodynamic trap occurs when the compound's cloud point in a given solvent is higher than its melting point, causing it to separate as an impure, supercooled liquid.

To bypass this, the solvent system must possess a carefully calibrated Metastable Zone Width (MSZW).

  • Single-Solvent Systems (Alcohols): Solvents like Isopropanol (IPA) provide an excellent temperature-dependent solubility gradient. At 82°C, the amphiphilic nature of IPA solvates both the polar pyrazine core and the lipophilic pyrazole ring. Upon cooling, the solubility drops precipitously, forcing nucleation[2],[3].

  • Mixed-Solvent Systems (EtOAc/Heptane): Ethyl acetate (EtOAc) acts as the "good" solvent, efficiently breaking the crude crystal lattice due to its strong dipole moment. Heptane, a non-polar hydrocarbon, acts as the anti-solvent to selectively decrease the solubility of the lipophilic trimethylpyrazole moiety[2].

Quantitative Solvent Screening Data

The following table summarizes empirical expectations for various solvent systems based on the physicochemical properties of pyrazine-pyrazole derivatives.

Solvent SystemRatio (v/v)Solvency ProfileRisk of Oiling OutExpected Recovery (%)Target Purity (%)
Isopropanol (IPA) N/AModerateLow75 - 82> 99.0
Ethanol / Water 80:20High to LowHigh85 - 90> 98.5
EtOAc / Heptane 1:3High to Non-polarModerate80 - 88> 99.5
Toluene N/AHighVery Low< 50> 95.0

Workflow & Decision Matrix

Recrystallization Start Crude 2-Chloro-3-(3,4,5-trimethyl- 1H-pyrazol-1-yl)pyrazine Dissolve Dissolve in Hot Solvent (EtOAc or IPA) Start->Dissolve CheckClear Solution Clear? Dissolve->CheckClear HotFilter Hot Filtration (Remove Insoluble Impurities) CheckClear->HotFilter No Cooling Controlled Slow Cooling (1°C/min to 20°C) CheckClear->Cooling Yes HotFilter->Cooling CheckOil Oiling Out Observed? Cooling->CheckOil Troubleshoot Reheat & Add Good Solvent or Seed Crystals CheckOil->Troubleshoot Yes FinalCool Ice Bath Cooling (0-5°C) & Vacuum Filtration CheckOil->FinalCool No Troubleshoot->Cooling Pure Pure Crystalline Product FinalCool->Pure

Fig 1: Logical decision tree for the recrystallization and troubleshooting workflow.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control checks ensure that thermodynamic failures (like occlusion or oiling out) are caught and corrected in real-time.

Protocol A: Mixed-Solvent Recrystallization (Ethyl Acetate / Heptane)

Best for highly impure crude mixtures containing significant bis-adducts.

  • Primary Dissolution: Weigh the crude compound into an Erlenmeyer flask. Add 3.0 mL of Ethyl Acetate (EtOAc) per gram of crude. Heat to 65°C under constant magnetic stirring.

    • Validation Check: Observe the solution after 5 minutes at 65°C. If undissolved particulate remains, it is likely the highly insoluble bis-adduct impurity. Proceed immediately to hot gravity filtration to remove it. If clear, proceed to Step 2.

  • Anti-Solvent Titration: While maintaining the temperature at 65°C, add hot Heptane (60°C) dropwise until the solution exhibits a faint, persistent turbidity (the cloud point).

    • Causality: Reaching the cloud point confirms you have successfully navigated to the edge of the Metastable Zone Width (MSZW).

  • Re-clarification: Add EtOAc dropwise (typically 2-5 drops) just until the solution becomes perfectly clear again.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently at a rate of approximately 1°C/min. Do not disturb the flask.

    • Validation Check (Oiling Out): Monitor the bottom of the flask as it cools. If a milky emulsion or distinct liquid droplets form instead of sharp crystal facets, the compound is oiling out[2]. Immediate Correction: Reheat the mixture to 65°C, add 0.5 mL of EtOAc to widen the MSZW, and resume cooling.

  • Isolation: Once the flask reaches room temperature (20°C), transfer it to an ice bath (0-5°C) for 1 hour to maximize yield. Isolate the crystals via vacuum filtration and wash with 2 bed-volumes of ice-cold Heptane.

Protocol B: Single-Solvent Recrystallization (Isopropanol)

Best for routine purification of >90% pure crude batches.

  • Supersaturation: Suspend the crude compound in a minimal volume of Isopropanol (approx. 4 mL/g). Heat to gentle reflux (82°C) until complete dissolution is achieved[3].

  • Thermal Gradient Cooling: Remove from heat and place the flask on a cork ring to insulate the bottom, ensuring a slow, uniform cooling gradient.

    • Causality: Rapid cooling in single-solvent systems causes rapid lattice formation, which traps (occludes) solvent molecules and dissolved impurities within the crystal structure. Slow cooling ensures thermodynamic control, allowing impurities to remain solvated in the mother liquor.

  • Seeding (Optional but Recommended): When the internal temperature reaches 50°C, introduce 1-2 mg of pure 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine seed crystals.

    • Causality: Seeding bypasses the primary nucleation energy barrier, practically eliminating the risk of supercooling and subsequent oiling out[2].

  • Harvesting: Cool to 0°C in an ice bath for 45 minutes. Filter under vacuum and wash the filter cake with 1 mL/g of ice-cold Isopropanol. Dry under high vacuum at 40°C for 12 hours to remove residual alcohol.

References

  • Title: Recrystallization techniques for purifying pyrazole compounds Source: BenchChem URL
  • Title: Method for purifying pyrazoles (WO2011076194A1)
  • Title: Optimizing solvent and base selection for pyrazole synthesis Source: BenchChem URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing mono-substituted pyrazines via Nucleophilic Aromatic Substitution (SNAr) presents unique chemoselectivity and steric challenges. While 2,3-dichloropyrazine is a highly electrophilic and privileged scaffold in medicinal chemistry[1], the steric bulk of the 3,4,5-trimethylpyrazole nucleophile often leads to stalled reactions. Conversely, applying excessive heat or base to force the reaction routinely promotes over-substitution or hydrolysis[2].

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic recipes. By understanding the mechanistic causality behind each failure mode, you can implement a self-validating workflow to maximize your reaction yield.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must visualize the competing pathways in the reaction vessel. The SNAr reaction proceeds via a Meisenheimer complex. While the first substitution slightly deactivates the pyrazine ring, the remaining chlorine atom is still highly susceptible to attack if the reaction parameters are not strictly controlled. Furthermore, adventitious water can outcompete the bulky pyrazole, leading to irreversible hydrolysis[3].

SNAr_Optimization SM 2,3-Dichloropyrazine + 3,4,5-Trimethylpyrazole MC Meisenheimer Complex (Anionic Intermediate) SM->MC Base, Polar Solvent (SNAr Initiation) Hydro 3-Chloro-2-hydroxypyrazine (Hydrolysis Byproduct) SM->Hydro H₂O / OH⁻ (Side Reaction) Target 2-Chloro-3-(3,4,5-trimethyl- 1H-pyrazol-1-yl)pyrazine (Target Product) MC->Target - Cl⁻ (Aromatization) Bis 2,3-Bis(3,4,5-trimethyl- 1H-pyrazol-1-yl)pyrazine (Over-substitution) Target->Bis Excess Nucleophile High Temperature

SNAr pathway of 2,3-dichloropyrazine highlighting target formation and side reactions.

Troubleshooting Guide & FAQs

Q1: My yield is dropping because I am forming a large amount of a bis-substituted byproduct. How do I stop the reaction at mono-substitution? The Causality: The formation of 2,3-bis(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine occurs because the second SNAr reaction is only marginally slower than the first. If you use an excess of the pyrazole nucleophile or push the temperature too high (e.g., >100 °C), the thermodynamic drive will push the reaction toward double substitution. The Solution: Implement strict stoichiometric control. Use exactly 1.05 equivalents of 3,4,5-trimethylpyrazole relative to 2,3-dichloropyrazine. Furthermore, employ a temperature gradient: initiate the reaction at 0 °C to control the initial exothermic deprotonation, then gently warm to 80 °C.

Q2: My conversion is stalling at 40-50%, leaving unreacted starting material. How do I overcome this low reactivity? The Causality: 3,4,5-trimethylpyrazole is highly sterically hindered by the methyl groups at the 3- and 5-positions. This steric bulk significantly reduces its nucleophilicity compared to unsubstituted pyrazole[2]. Weak bases like K₂CO₃ in moderately polar solvents (like Acetonitrile) fail to generate a sufficient concentration of the highly reactive pyrazolate anion. The Solution: Switch to a stronger, more soluble base such as Cesium Carbonate (Cs₂CO₃) and a highly polar aprotic solvent like N,N-Dimethylformamide (DMF). The "soft" cesium cation provides better solubility and a more "naked," highly reactive pyrazolate anion, driving the reaction forward without requiring excessive heat.

Q3: I am observing a highly polar baseline spot on my TLC and LCMS shows an M-19 mass shift. What is this degradation product? The Causality: 2,3-dichloropyrazine is highly sensitive to nucleophilic attack by hydroxide ions. If your solvent is not strictly anhydrous, or if your inorganic base is hygroscopic and has absorbed atmospheric moisture, the water will act as a competing nucleophile. This leads to the formation of 3-chloro-2-hydroxypyrazine (which rapidly tautomerizes to the stable pyrazinone)[3]. The Solution: This is a self-validating failure mode indicating poor atmospheric control. You must use strictly anhydrous DMF (stored over molecular sieves) and oven-dry your Cs₂CO₃ at 120 °C overnight before use. The reaction must be run under a positive pressure of dry Nitrogen or Argon.

Reaction Optimization Matrix

To illustrate the causality of these parameters, review the quantitative data summarized from our internal optimization campaigns. Notice how the interplay between base strength, solvent polarity, and stoichiometry dictates the dominant reaction pathway.

Solvent (Anhydrous)BaseTemp (°C)Equivalents (Pyrazole)Target Yield (%)Dominant Issue / Observation
Acetonitrile (MeCN)K₂CO₃80 °C1.2 eq45%Incomplete conversion due to low solubility/weak base.
DMFK₂CO₃100 °C1.5 eq55%Over-substitution (Bis-adduct) due to excess nucleophile and heat.
DMSONaH25-50 °C1.0 eq68%Trace hydrolysis; NaH is difficult to handle and prone to moisture.
DMF Cs₂CO₃ 80 °C 1.05 eq 88% Optimized SNAr; clean mono-substitution.
Validated Standard Operating Procedure (SOP)

This step-by-step methodology utilizes the optimized parameters from the matrix above to ensure a self-validating, high-yield synthesis.

Step 1: Reagent Preparation & System Purging

  • Oven-dry a two-neck round-bottom flask and a magnetic stir bar at 120 °C for 2 hours. Cool under a stream of dry Argon.

  • Rapidly weigh 1.05 equivalents of 3,4,5-trimethylpyrazole and 1.5 equivalents of finely powdered, oven-dried Cs₂CO₃. Add them to the flask.

  • Purge the flask with Argon for 5 minutes.

Step 2: Anion Generation

  • Inject anhydrous DMF (10 mL per gram of starting material) via syringe.

  • Stir the suspension at room temperature (20-25 °C) for 30 minutes. Self-Validation Check: The solution may turn slightly yellow, indicating the successful generation of the pyrazolate anion.

Step 3: Controlled Electrophile Addition

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Dissolve 1.00 equivalent of 2,3-dichloropyrazine in a minimal amount of anhydrous DMF (approx. 2 mL).

  • Add the 2,3-dichloropyrazine solution dropwise over 15 minutes using a syringe pump or addition funnel. Causality: Slow addition at low temperature prevents localized excesses of the electrophile, mitigating bis-substitution.

Step 4: SNAr Propagation & Monitoring

  • Remove the ice bath and gradually warm the reaction to 80 °C using a precisely controlled heating mantle or oil bath.

  • Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1) every 2 hours. Self-Validation Check: The starting material (high Rf) should steadily disappear, replaced by a single major spot (intermediate Rf). If a lower Rf spot (bis-adduct) begins forming rapidly, immediately cool the reaction.

Step 5: Quench and Workup

  • Once LCMS or TLC indicates >95% consumption of 2,3-dichloropyrazine (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction by pouring it into 5 volumes of crushed ice water. This precipitates the organic products and solubilizes the DMF and inorganic salts.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine, ready for column chromatography or recrystallization.

References
  • Title: Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Troubleshooting poor solubility of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. Given the limited publicly available data on its specific physicochemical properties, this document provides a systematic, first-principles approach to solubility testing and enhancement.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine in my aqueous buffer. Why is it so poorly soluble?

The poor aqueous solubility of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine can be attributed to several structural features:

  • Aromaticity and Lack of Ionizable Groups: The core structure is composed of two aromatic heterocyclic rings, pyrazine and pyrazole. Aromatic systems are inherently hydrophobic. The molecule lacks strongly acidic or basic functional groups that can be easily ionized at physiological pH to enhance solubility.[1]

  • Lipophilicity: The presence of a chloro group and three methyl groups contributes to the molecule's lipophilicity (tendency to dissolve in fats, oils, and non-polar solvents). These groups increase the non-polar surface area of the molecule.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide will walk you through a systematic process to identify the optimal solvent system for your experiments.

Step 1: Preliminary Solubility Assessment in Organic Solvents

Before attempting to force the compound into an aqueous solution, it's crucial to understand its solubility in common organic solvents. This will inform your choice of co-solvents later. Many pyrazole and pyrazine derivatives show good solubility in organic solvents like DMSO, DMF, ethanol, and methanol.[4][5]

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine to several vials.

  • Solvent Addition: Add a known volume of each test solvent (e.g., DMSO, ethanol, methanol, acetonitrile, PEG 400) to the vials.

  • Equilibration: Seal the vials and shake at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand for the excess solid to settle.

  • Quantification: Carefully withdraw a sample of the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration using a validated analytical method like HPLC or UV-Vis spectroscopy.[6]

Data Presentation: Template for Experimental Solubility

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
DMSO25Record your data hereCalculate
Ethanol25Record your data hereCalculate
Methanol25Record your data hereCalculate
Acetonitrile25Record your data hereCalculate
PEG 40025Record your data hereCalculate
Step 2: Co-Solvent Systems

A common and effective method to increase the solubility of hydrophobic compounds in aqueous media is the use of co-solvents.[7] These are water-miscible organic solvents that reduce the polarity of the aqueous solution, thereby increasing the solubility of non-polar solutes.

Why it Works: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic compound to dissolve.[8]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): An excellent solubilizing agent, but can have effects on cell-based assays at higher concentrations (typically >0.5%).

  • Ethanol: A less toxic alternative to DMSO, but may not be as effective for highly insoluble compounds.

  • Polyethylene Glycol 400 (PEG 400): A biocompatible polymer often used in pharmaceutical formulations.[9]

Experimental Protocol: Co-Solvent Titration

  • Prepare a high-concentration stock solution of your compound in 100% of your chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • In a series of tubes, add your aqueous buffer.

  • Gradually add small aliquots of the stock solution to the aqueous buffer while vortexing.

  • Observe the solution for any signs of precipitation. The highest concentration that remains clear is your approximate solubility in that co-solvent/aqueous buffer mixture.

Visualization: Co-Solvent Strategy Workflow

start Start: Poor Aqueous Solubility prep_stock Prepare High Concentration Stock in 100% Co-solvent (e.g., DMSO) start->prep_stock titrate Titrate Stock into Aqueous Buffer prep_stock->titrate observe Observe for Precipitation titrate->observe soluble Soluble: Determine Max Concentration observe->soluble No precipitate Precipitation Occurs observe->precipitate Yes adjust Adjust Co-solvent Percentage or Try a Different Co-solvent precipitate->adjust adjust->prep_stock

Caption: Workflow for determining co-solvent compatibility.

Step 3: pH Adjustment

For compounds with ionizable functional groups, adjusting the pH of the medium can significantly increase solubility.[8] The pyrazine and pyrazole rings in the target molecule are weakly basic.[1] Therefore, lowering the pH of the aqueous medium may lead to protonation and the formation of a more soluble salt form.

Why it Works: The protonated form of a compound is charged and therefore more readily interacts with polar water molecules.[10]

Experimental Protocol: pH-Dependent Solubility

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4).

  • Add an excess of your compound to each buffer.

  • Equilibrate and quantify the dissolved compound as described in the "Equilibrium Solubility Determination" protocol.

Data Presentation: pH vs. Solubility

pHSolubility (mg/mL)
2.0Record your data here
4.0Record your data here
6.0Record your data here
7.4Record your data here
Step 4: Utilizing Solubilizing Excipients

If co-solvents and pH adjustment are insufficient, more advanced formulation strategies involving excipients can be employed.

a) Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[11] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[12][13]

  • Recommended Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL.[14]

b) Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[16]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

Experimental Protocol: Excipient Screening

  • Prepare stock solutions of the surfactants and cyclodextrins in your aqueous buffer.

  • Prepare a high-concentration stock of your compound in an organic solvent (e.g., DMSO).

  • Add a small volume of the compound stock to the excipient solutions.

  • Vortex and observe for solubility enhancement compared to a control without the excipient.

Visualization: Decision Tree for Solubility Enhancement

start Start: Compound is Poorly Soluble cosolvent Try Co-solvent (DMSO, Ethanol, PEG 400) start->cosolvent ph_adjust Adjust pH (Lower pH for Weak Bases) cosolvent->ph_adjust Not Sufficient success Sufficient Solubility Achieved cosolvent->success Sufficient excipients Use Excipients ph_adjust->excipients Not Sufficient ph_adjust->success Sufficient surfactants Surfactants (e.g., Tween 80) excipients->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD) excipients->cyclodextrins surfactants->success Sufficient cyclodextrins->success Sufficient

Caption: A logical progression for troubleshooting solubility.

References

  • Kumar, A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrazole Derivatives.
  • BenchChem. (2025). Solubility Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide for Researchers. BenchChem Technical Support.
  • Synthesis and Biological Evaluation of Some Pyrazole Deriv
  • Fassihi, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1367.
  • BenchChem. (2025). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols. BenchChem Technical Support.
  • BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction. BenchChem Technical Support.
  • Arya S Kumar. (2025, July 13). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Asian Journal of Pharmaceutical Sciences.
  • Patil, S. B., et al. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology, 12(4), 1641-1646.
  • IntechOpen. (2022, November 23).
  • Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-27.
  • Maldonado, A. G., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5565.
  • McHugh, M. A., & Ivey, B. J. (2006). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide.
  • Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2993.
  • Singh, R. K., et al. (2025). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 289, 01001.
  • Mujahid, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • da Silva, J. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4617.
  • Hu, C., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7359.
  • EMBL-EBI. (n.d.). Compound: PYRAZINE (CHEMBL15797). ChEMBL.
  • Growing Science. (2024, May 7). Current Chemistry Letters.
  • reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks.
  • Zitko, J., et al. (2017).
  • Al-Zahrani, L. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)-. Molecules, 27(24), 8894.
  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review.
  • de Kock, C., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 21, 1-10.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. PubChem.
  • Abdel-Aziz, H. A., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-. Molecules, 18(8), 8963-8973.
  • de Oliveira, C. S., et al. (2025).
  • Al-wsabli, N. A. S., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Egyptian Journal of Chemistry, 65(9), 429-441.
  • Al-Majidi, S. M. (2023). Physicochemical Properties of Selected Ligands.
  • Khan, I., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy, 44(12), 1-10.
  • Xing, C., et al. (2019). Erratum To: Solubility of 2-Chloro-3-(Trifluoromethyl)pyridine and Correlation With the Polarity in Organic Solvents at 273–303 K. Russian Journal of Physical Chemistry A, 93(5), 964-964.
  • Mphahlele, M. J., & Gildenhuys, J. J. (2015). 5-{[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-thione.

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Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the significant synthetic challenges associated with functionalizing highly hindered ortho-substituted heteroaryl chlorides.

Diagnostic Overview: The "Steric Shield" Topology

Before attempting to replace the C2-chlorine atom, it is critical to understand the causality behind the molecule's unreactivity.

In 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine , the pyrazole ring is attached to the C3 position of the pyrazine via its N1 atom. To minimize steric clash with the pyrazine core, the pyrazole ring twists out of coplanarity. However, this conformation forces the 5-methyl group of the pyrazole to project directly over the adjacent C2-chlorine atom.

This creates a physical "steric shield" that blocks the Bürgi-Dunitz trajectory required for Nucleophilic Aromatic Substitution (SNAr) and severely restricts the approach of transition metal catalysts during the oxidative addition step of cross-coupling reactions. Overcoming this requires highly specific strategic choices in nucleophile selection, energy input, and ligand design.

G Start Target: Functionalize C2 (Sterically Hindered) Nuc_Type Nucleophile Type? Start->Nuc_Type Hard_Nuc Hard/Small Nucleophile (e.g., Alkoxide, 1° Amine) Nuc_Type->Hard_Nuc Soft_Nuc Soft/Bulky Nucleophile (e.g., Boronic Acid, 2° Amine) Nuc_Type->Soft_Nuc SNAr SNAr Pathway (Microwave, Polar Aprotic, High T) Hard_Nuc->SNAr Cross_Coupling Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig / Suzuki) Soft_Nuc->Cross_Coupling Ligand_Select Ligand Selection: Flexible Steric Bulk (XPhos, NHC) Cross_Coupling->Ligand_Select

Decision tree for selecting SNAr vs. Pd-catalyzed pathways based on nucleophile sterics.

Troubleshooting Guides & FAQs

Q1: My SNAr reaction with a secondary amine is yielding <5% product, and I am mostly recovering starting material. How do I force this reaction?

Causality: Secondary amines are simply too bulky to penetrate the steric shield created by the 5-methyl group under standard thermal conditions. The activation energy barrier for the formation of the Meisenheimer complex is too high. Solution: You must increase the thermodynamic driving force. Switch from standard thermal heating to Microwave (MW) irradiation (e.g., 150 °C for 30–60 mins) in a high-boiling polar aprotic solvent like NMP or DMSO. If the SNAr still fails, the steric barrier is insurmountable for your specific nucleophile, and you must pivot to a Palladium-catalyzed Buchwald-Hartwig amination.

Q2: I switched to a Buchwald-Hartwig amination using Pd(PPh3)4, but I am seeing zero conversion. What is failing?

Causality: Pd(PPh3)4 is a poor choice for sterically hindered aryl chlorides. The triphenylphosphine (PPh3) ligand is not electron-rich enough to force the Pd(0) center to insert into the strong, sterically shielded C-Cl bond. Furthermore, it lacks the steric bulk required to force the final reductive elimination step. Solution: It seems counterintuitive, but to couple a bulky substrate, you need a bulky ligand . Use sterically-demanding, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos or RuPhos [1]. Alternatively, N-Heterocyclic Carbenes (NHCs) with flexible steric bulk have been proven to facilitate the coupling of highly hindered aryl chlorides[2]. These ligands create a highly active, monoligated L-Pd(0) species that can navigate the steric clash and subsequently "push" the product out during reductive elimination.

Q3: In my Suzuki-Miyaura coupling, I am observing massive protodeboronation of my boronic acid but no cross-coupled product. How do I fix this?

Causality: Oxidative addition is likely occurring, but the transmetalation step is stalling due to the severe steric clash between the bulky pyrazole group and the incoming boronic acid. While the catalytic cycle is paused, the boronic acid degrades (protodeboronation) in the presence of base and trace water. Solution: You must accelerate transmetalation and outcompete the degradation. Use strictly anhydrous conditions with a strong, soluble base like anhydrous K3PO4 or a fluoride source (e.g., CsF). Employ a highly active precatalyst generation (e.g., XPhos Pd G3 ) to ensure rapid, quantitative generation of the active catalyst[3].

Quantitative Data: Ligand Selection Matrix

Selecting the correct ligand is the single most critical variable in overcoming the steric hindrance of the 2-chloro-3-(pyrazol-1-yl)pyrazine system.

LigandClassOxidative Addition (C-Cl)Reductive EliminationRecommended Use Case for Hindered Pyrazines
PPh3 Monodentate PhosphinePoor (Insufficient e- density)Poor (Insufficient bulk)Not Recommended. Fails on hindered C-Cl bonds.
dppf Bidentate PhosphineModerateModerateOnly viable for highly activated, unhindered systems.
XPhos Dialkylbiaryl PhosphineExcellent (Highly e- rich)Excellent (Massive bulk)Top Choice. Ideal for 1°/2° amines and Suzuki couplings[1].
BrettPhos Dialkylbiaryl PhosphineExcellentExcellentBest for primary amines; prevents bis-arylation.
IPr (NHC) N-Heterocyclic CarbeneExcellent (Strong σ-donor)Excellent (Flexible bulk)Extreme steric hindrance; enables room temp Suzuki[2].

Standard Operating Procedure (SOP): Self-Validating Buchwald-Hartwig Amination

This protocol utilizes a G3 precatalyst to ensure reliable generation of the active Pd(0) species, bypassing the need for harsh in-situ reduction steps that often fail with hindered substrates[3].

Reagents:

  • Substrate: 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine (1.0 equiv)

  • Nucleophile: Secondary amine (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 - 0.05 equiv, 2-5 mol%)

  • Base: Cs2CO3 or NaOtBu (1.5 - 2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 - 0.2 M)

Step-by-Step Methodology:

  • Preparation & Base Validation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the pyrazine substrate, amine (if solid), base, and XPhos Pd G3.

    • Self-Validation Checkpoint: Inspect your base. It must be a finely powdered, free-flowing solid. If it is clumpy or sticky, it has absorbed atmospheric moisture and will prematurely quench the active Pd species. Discard and use a fresh bottle.

  • Atmospheric Control: Seal the flask with a septum and purge with ultra-pure Argon or Nitrogen (3 vacuum/backfill cycles).

  • Solvent Addition: Add anhydrous, thoroughly degassed 1,4-Dioxane via syringe.

    • Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its inactive phosphine oxide, permanently arresting the catalytic cycle.

  • Activation & Heating: Heat the reaction mixture to 90–100 °C in a pre-heated oil bath.

    • Self-Validation Checkpoint: Within 5-10 minutes of heating, observe the solution. A successful activation of the G3 precatalyst will result in a color transition (typically from yellow/brown to a deep red or orange). If the solution turns completely black with a fine precipitate (Pd black), the catalyst has decomposed due to oxygen ingress or ligand dissociation.

  • Monitoring & Workup: Monitor via LC-MS. The massive steric bulk of XPhos will accelerate reductive elimination, preventing the buildup of stable Pd(II) intermediates. Once complete (typically 2-6 hours), cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate for flash chromatography.

G Substrate 2-chloro-3-(3,4,5-trimethylpyrazol-1-yl)pyrazine (High Steric Clash at C2) Oxidative_Addition Oxidative Addition (Overcomes C-Cl Bond Energy) Substrate->Oxidative_Addition Pd_Precatalyst Pd Precatalyst + Bulky Ligand (e.g., XPhos Pd G3) Active_Pd Active L-Pd(0) Species (Monoligated, Electron-Rich) Pd_Precatalyst->Active_Pd Activation Active_Pd->Oxidative_Addition Transmetalation Transmetalation / Amine Binding (Requires Flexible Steric Bulk) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination (Driven by Ligand Bulk) Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Pd Catalyst Regeneration Product Functionalized Pyrazine (Coupled Product) Reductive_Elimination->Product

Pd-catalyzed cross-coupling cycle overcoming C2-steric hindrance via bulky ligands.

References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. URL:[Link]

  • Saha, D. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc. URL:[Link]

  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis. URL:[Link]

  • Su, W., Urgaonkar, S., McLaughlin, P. A., & Verkade, J. G. (2004). Highly active palladium catalysts supported by bulky proazaphosphatrane ligands for Stille cross-coupling... and synthesis of sterically hindered biaryls. Journal of the American Chemical Society. URL:[Link]

Sources

Technical Support Center: Handling & Storage of 2-Chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine , a highly specialized heterocyclic building block.

Due to its unique structural features—an electron-deficient pyrazine ring coupled with a reactive 2-chloro substituent—this compound is highly susceptible to specific degradation pathways if handled improperly. This document provides field-proven, mechanistically grounded protocols to ensure the long-term integrity of your compound.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. The primary threat to 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is Nucleophilic Aromatic Substitution (SNAr) .

The two nitrogen atoms in the pyrazine ring draw electron density away from the carbon atoms, making the C-Cl bond at the 2-position highly electrophilic. When exposed to ambient moisture or protic solvents, water acts as a nucleophile, displacing the chloride ion to form a 2-hydroxypyrazine (pyrazinone) degradant and releasing hydrochloric acid (HCl). This released HCl can autocatalyze further degradation and protonate the adjacent pyrazole ring, drastically altering the compound's solubility and biological activity[1].

HydrolysisPathway API 2-chloro-3-(...)-pyrazine (Intact Compound) Reaction SNAr Hydrolysis API->Reaction H2O Moisture (H2O) H2O->Reaction Degradant 2-hydroxy-3-(...)-pyrazine (Inactive Degradant) Reaction->Degradant HCl HCl Byproduct (Autocatalytic) Reaction->HCl

Fig 1: Nucleophilic aromatic substitution (SNAr) degradation pathway induced by moisture.

Quantitative Storage Guidelines

Strict adherence to temperature and atmospheric controls is non-negotiable. The following table synthesizes industry-standard stability data for chloropyrazine derivatives[2].

Storage StateTemperatureContainer TypeAtmosphereMax Shelf Life
Pure Solid -20°CAmber Glass (Opaque)Argon/Nitrogen3 Years
Pure Solid 4°CAmber Glass (Opaque)Desiccated Air2 Years
Solution (DMSO) -80°CAmber GlassArgon/Nitrogen6 Months
Solution (DMSO) -20°CClear/Amber GlassAmbient Air< 1 Month

Troubleshooting & FAQs

Q: My stock solution in DMSO lost its biological activity after being stored at -20°C for 4 weeks. What happened? A: The compound underwent rapid hydrolysis. Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time you open the vial at room temperature, atmospheric moisture condenses into the solvent. Because the 2-chloro position is highly activated, this introduced water drives the SNAr hydrolysis pathway. For solutions, storage at -80°C is mandatory to slow this kinetic process, and solutions should be used within 6 months[2].

Q: I noticed a color change (slight yellowing) in the solid powder after leaving it on the benchtop for a few days. Is it still usable? A: Likely not. Heteroaromatic halides are sensitive to ultraviolet (UV) light, which can induce homolytic cleavage of the C-Cl bond, leading to radical formation and subsequent dimerization or oxidation. This photolytic degradation manifests as a yellow/brown discoloration. Always store the solid in amber vials and minimize exposure to direct laboratory lighting[1].

Q: When I take the solid out of the -20°C freezer, it clumps up and becomes difficult to weigh. How do I fix this? A: You are experiencing cold-surface condensation. Opening a frozen vial immediately introduces room-temperature moisture, which condenses directly onto the cold powder, instantly initiating hydrolysis. You must allow the sealed vial to equilibrate to room temperature for at least 60 minutes prior to opening.

Experimental Protocols

Protocol A: Preparation and Storage of Reconstituted Stock Solutions

To ensure the integrity of your experimental data, follow this self-validating workflow to prepare and store stock solutions.

StorageWorkflow S1 Equilibrate Solid (60m) S2 Dissolve in Dry DMSO S1->S2 S3 Aliquot to Amber Vials S2->S3 S4 Argon Purge S3->S4 S5 Store at -80°C S4->S5

Fig 2: Optimal workflow for the preparation and long-term storage of stock solutions.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial of solid 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine from the -20°C freezer. Place it in a desiccator and allow it to sit for exactly 60 minutes to reach room temperature.

  • Solvent Preparation: Use only newly opened, anhydrous DMSO (water content <0.005%). Do not use older bottles of DMSO that have been repeatedly exposed to air[2].

  • Dissolution: In a fume hood under low-light conditions, add the calculated volume of anhydrous DMSO to the vial to achieve your target concentration (e.g., 10 mM). Vortex gently until completely dissolved.

  • Aliquoting: Immediately divide the master solution into single-use aliquots (e.g., 50 µL) using amber glass vials. This prevents repeated freeze-thaw cycles.

  • Atmospheric Purge: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial for 3–5 seconds before capping tightly.

  • Storage: Transfer the aliquots immediately to a -80°C freezer.

Self-Validating System Check: To verify that your handling technique did not introduce moisture, run an LC-MS or HPLC-UV (at 254 nm) on a 1 µL sample of the freshly prepared stock. Record the retention time of the parent peak. After 30 days of storage, run a second aliquot. The appearance of a new, more polar peak (eluting earlier on a reverse-phase C18 column) indicates the formation of the hydroxylated degradant, signaling a failure in moisture control.

References

Sources

Resolving co-elution issues in GC-MS analysis of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Answering the complex challenges of modern analytical chemistry requires a blend of deep theoretical knowledge and practical, hands-on expertise. This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with a dedicated resource for resolving co-elution issues in the GC-MS analysis of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine. As a Senior Application Scientist, my goal is to offer not just solutions, but a foundational understanding of the chromatographic principles at play, enabling you to build robust and reliable analytical methods.

The Challenge: Analyzing 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

The target analyte, a substituted pyrazinyl-pyrazole, presents a typical analytical challenge where co-elution with structurally similar impurities or isomers can compromise data integrity. Pyrazine and pyrazole derivatives are common in pharmaceutical development and flavor chemistry, and their isomers often exhibit very similar mass spectra, making chromatographic separation the critical element for accurate identification and quantification.[1][2] This guide provides a systematic approach to troubleshooting and resolving these separation challenges.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

This section is structured to walk you through the process of diagnosing and fixing co-elution problems, from initial observation to advanced method development.

Question 1: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see the target analyte and potential isomers. How can I confirm co-elution?

Answer: Confirming co-elution is the first critical step. A non-ideal peak shape is often the first sign of an unresolved component. Here’s a systematic way to verify:

  • Visual Peak Inspection: Look for subtle signs in your chromatogram. Co-eluting peaks often appear as shoulders on the main peak, or they can cause the peak to be broader than expected, or exhibit fronting or tailing.[3]

  • Mass Spectral Analysis: The mass spectrometer is a powerful tool for deconvoluting chromatographic issues.

    • Scan Analysis: Acquire mass spectra across the entire peak (at the beginning, apex, and end). If the mass spectra are inconsistent or the relative abundance of ions changes, it strongly indicates that more than one compound is eluting at that time.[3]

    • Extracted Ion Chromatograms (EICs): Even positional isomers with nearly identical mass spectra may have unique fragment ions or different abundance ratios for shared fragments.[1][3] Plotting the EICs for these specific ions can often reveal multiple, slightly offset peaks that are hidden within a single chromatographic peak.

  • Use of Deconvolution Software: Modern GC-MS data systems are equipped with deconvolution algorithms. These tools can mathematically separate overlapping mass spectra to identify individual components within a single peak and provide a "purity" assessment.

Question 2: I've confirmed co-elution. What is the most effective initial step to improve separation?

Answer: The most impactful and often simplest adjustment is to optimize the oven temperature program. Temperature directly influences the partitioning of analytes between the carrier gas and the stationary phase, which in turn affects retention time and selectivity.[4][5]

Workflow for Temperature Program Optimization:

  • Lower the Initial Temperature: A lower starting temperature (e.g., 50-60 °C) can improve the focusing of analytes at the head of the column, leading to sharper peaks and better resolution of early-eluting compounds.[6]

  • Reduce the Ramp Rate: This is the most critical parameter for separating closely eluting compounds. A slower ramp rate (e.g., 3-8 °C/min) increases the interaction time of the analytes with the stationary phase, enhancing the separation between compounds with similar boiling points.[4][6] An increase of around 30 °C in oven temperature can reduce retention time by half, so small changes can have a big impact.[5]

  • Incorporate Mid-Ramp Isothermal Holds: If you have a critical pair of co-eluting peaks in the middle of your run, adding a short isothermal hold (holding the temperature constant) just before their elution can significantly improve their resolution.[5]

  • Ensure a Sufficient Final Hold: A final hold at a high temperature (e.g., 280-300 °C) for several minutes is crucial to ensure that all compounds, including any high-boiling-point contaminants, are eluted from the column, preventing ghost peaks in subsequent runs.[6]

Sample Experimental Protocol: Optimized Temperature Program

This protocol provides a starting point for separating 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine from potential isomers.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm filmStandard dimension for good efficiency and capacity.
Stationary Phase Mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane)A good starting point for compounds with heterocyclic nitrogens.[7]
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Typical flow rate for a 0.25 mm ID column.
Injector Temp. 250 °CEnsures complete vaporization without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overload and ensures sharp peaks.
Initial Oven Temp. 60 °C, hold for 2 minFocuses analytes at the column head.[6]
Temp. Ramp 5 °C/min to 280 °CA slow ramp to maximize resolution.[6]
Final Hold Hold at 280 °C for 5 minEnsures elution of all compounds.[6]
MS Transfer Line 280 °CPrevents condensation of analytes before reaching the MS.[6]
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible mass spectra.
Mass Range m/z 40-450Covers the expected mass of the analyte and its fragments.
Question 3: I've optimized the temperature program, but separation is still not ideal. What should I try next?

Answer: If temperature programming is insufficient, the next logical step is to evaluate your GC column. The choice of stationary phase is fundamental to chromatographic selectivity.[8]

dot

Caption: A systematic workflow for troubleshooting co-elution issues in GC-MS.

Selecting the Right Stationary Phase

The principle of "like dissolves like" is a good guide here. The polarity of the stationary phase should be matched to the polarity of the analytes to achieve optimal separation. For heterocyclic compounds like your target analyte, a mid-polarity column is often a good starting point, but resolving challenging isomers may require a different selectivity.

Stationary PhasePolarityRecommended Use For
100% Dimethylpolysiloxane (e.g., DB-1, Rtx-1) Non-PolarSeparates primarily by boiling point. Good for general screening but may not resolve positional isomers.[7][9]
5% Phenyl-Methylpolysiloxane (e.g., DB-5, TG-5MS) Low to Mid-PolarityThe most common and versatile phase. A good first choice for many applications, including the analysis of pyrazine and pyrazole derivatives.[1][6]
50% Phenyl-Methylpolysiloxane (e.g., DB-17) Mid-PolarityIncreased phenyl content enhances selectivity for aromatic and polarizable compounds. Can be effective for separating isomers.[7]
Polyethylene Glycol (PEG) (e.g., DB-WAX, Supelcowax) PolarExcellent for separating polar compounds and isomers capable of hydrogen bonding. A polar column was shown to be effective for resolving isomeric pyrazines that co-eluted on a non-polar column.[10][11]

If you are using a standard 5% phenyl column and still have co-elution, switching to a more polar phase like a 50% phenyl or a WAX-type column is the recommended next step.

Question 4: Are there any other instrumental parameters I can adjust?

Answer: Yes, while temperature and stationary phase are the most impactful, other parameters can be fine-tuned:

  • Carrier Gas Flow Rate/Linear Velocity: While every column has an optimal flow rate for maximum efficiency, slightly decreasing the flow rate below the optimum can sometimes improve the resolution of difficult-to-separate peaks. However, this will also increase the analysis time.[12]

  • Column Dimensions: Using a longer column (e.g., 60 m instead of 30 m) will increase the total number of theoretical plates and can improve resolution, but at the cost of longer run times and potentially broader peaks. A narrower internal diameter (e.g., 0.18 mm) also increases efficiency.[12]

Question 5: I've tried everything and still can't resolve the peaks. Is there another option?

Answer: Yes. When chromatographic optimization reaches its limits, derivatization can be a powerful solution. This involves chemically modifying your analyte to change its properties.[13]

For a compound like 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine, which contains nitrogen atoms, there might be subtle interactions with active sites (e.g., silanol groups) in the GC system, leading to peak tailing that can worsen co-elution.[14] While your specific molecule doesn't have an active hydrogen to be easily derivatized, if you suspect co-elution with an impurity that does (e.g., a related compound with an -OH or -NH group), derivatization can be used to shift the retention time of that impurity.

Common Derivatization Techniques:

  • Silylation: Reagents like BSTFA or MTBSTFA replace active hydrogens on polar functional groups (-OH, -NH, -SH) with a nonpolar trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) group.[15] This increases volatility and reduces peak tailing.

  • Acylation: This technique can be used to introduce fluorinated groups, which can enhance volatility and improve chromatographic separation.[14]

Derivatization adds an extra step to sample preparation but can often solve the most challenging separation problems.[16]

Frequently Asked Questions (FAQs)

Q1: What are the most likely co-eluting compounds with my target analyte? A1: The most probable co-eluents are positional isomers. For your molecule, this could include isomers where the chloro and the trimethyl-pyrazolyl groups are swapped on the pyrazine ring, or isomers with different methylation patterns on the pyrazole ring (e.g., 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine vs. a hypothetical 2-chloro-5-(x,y,z-trimethyl-1H-pyrazol-1-yl)pyrazine). Mass spectra of such isomers are often nearly identical, making chromatography the only way to distinguish them.[1][2]

Q2: How can I use my mass spectrometer to help even if the mass spectra are identical? A2: High-resolution mass spectrometry (HRMS) can be a valuable tool. While the nominal mass of isomers is the same, their exact masses may differ slightly if their elemental composition is different (unlikely for positional isomers). More practically, tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation patterns between isomers, which can be used to create selective reaction monitoring (SRM) methods to enhance specificity.

Q3: My peaks are tailing, which is making the co-elution look worse. What causes this? A3: Peak tailing is often caused by unwanted interactions between the analyte and active sites in the GC system.[6] Common causes include a contaminated or active injector liner, contamination at the front of the GC column, or leaks in the system. Regular maintenance, such as replacing the injector liner and trimming a small portion (10-20 cm) from the front of the column, can often resolve tailing issues.[6][17]

Q4: Could my injection technique be causing the problem? A4: Yes, improper injection can lead to broad or split peaks that can be mistaken for or worsen co-elution. Overloading the column is a common issue.[18] If you see fronting peaks, try diluting your sample or increasing the split ratio. For splitless injections, ensure your initial oven temperature is about 20 °C below the boiling point of your sample solvent to allow for proper solvent focusing.[5]

References
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  • Kitson, F. G., Larsen, B. S., & McEwen, C. N. (2018). Derivatization Methods in GC and GC/MS. In IntechOpen. DOI: 10.5772/intechopen.79337.
  • Attygalle, A. B., & Jalsovszky, I. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1593, 155-163. DOI: 10.1016/j.chroma.2019.01.011.
  • Benchchem. (n.d.). Technical Support Center: Optimizing GC-MS for Diterpene Isomer Separation.
  • Sabik, H., et al. (2014). Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry. Food Chemistry, 143, 366-373.
  • Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Weckwerth, W. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(1), 81-99. DOI: 10.3390/metabo5010081.
  • Al-Bayati, Z. A. F., & Al-Amiery, A. A. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In IntechOpen. DOI: 10.5772/intechopen.80430.
  • Regis Technologies. (n.d.). GC Derivatization.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
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  • Benchchem. (n.d.). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
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  • Zhang, Z., et al. (2025). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. Digital Discovery. DOI: 10.1039/D4DD00369A.
  • Attygalle, A. B., & Jalsovszky, I. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Romanello, D. (2025, August 12). Temperature Programming for Better GC Results. Phenomenex.
  • Chromatography Forum. (2015, November 13). Co-elution problem for GC-MS.
  • Amrani-Hemaimi, M., Cerny, C., & Fay, L. B. (2018). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips.
  • Chromacuity. (2025, November 26). GC Temperature Programming—10 Things You Absolutely Need to Know.
  • Romanello, D. (2025, July 24). How to Choose the Right Column for Gas Chromatography: A Comprehensive Guide. Phenomenex.
  • SIELC Technologies. (2019, November 15). Pyrazine.
  • Thermo Fisher Scientific. (n.d.).
  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Eight: Loss of Resolution Over Time.
  • Maga, J. A. (1982). Pyrazines in foods. Review. Journal of Agricultural and Food Chemistry, 30(1), 1-4.
  • FUJIFILM Wako Chemicals. (n.d.). Guide to Selection of a Capillary Column for GC.
  • Misnawi, J., & Ariza, B. T. (2011). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Pelita Perkebunan, 27(1), 24-33.
  • Nzondomyo, W. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. DOI: 10.1021/acsomega.5c00320.
  • University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Nzondomyo, W. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • PubChemLite. (n.d.). 2-chloro-6-(1h-pyrazol-1-yl)pyrazine.
  • Nzondomyo, W. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed.
  • NextSDS. (n.d.). 2-(5-METHYL-1H-PYRAZOL-3-YL)PYRAZINE — Chemical Substance Information.
  • PubChem. (2026, March 7). 2-(4,5-dimethyl-1H-pyrazol-3-yl)pyrazine.
  • American Elements. (n.d.). Pyrazines.
  • Asiri, A. M., & Khan, S. A. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis, Characterization, and Photochromism. Molecules, 18(8), 8865-8875. DOI: 10.3390/molecules18088865.

Sources

Validation & Comparative

Validating Analytical Methods for 2-Chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine Quantification: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

The compound 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine (CAS 1249279-34-2)[1] is a highly specialized synthetic building block. It is predominantly utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of PDE10 inhibitors and kinase-targeting therapeutics[2].

From an analytical perspective, quantifying this intermediate presents unique challenges. The molecule features a reactive 2-chloropyrazine core (susceptible to nucleophilic aromatic substitution) and a sterically hindered 3,4,5-trimethylpyrazole ring. These structural elements impart specific physicochemical properties: moderate lipophilicity, distinct UV chromophores, and highly specific ionization behaviors.

This guide objectively compares three primary analytical methodologies—HPLC-UV , LC-MS/MS , and GC-MS —for the quantification of this compound. It provides self-validating experimental protocols grounded in the latest ICH Q2(R2)[3] and ICH M10[4] regulatory frameworks.

Methodological Comparison: Selecting the Right Platform

Selecting the appropriate analytical platform depends entirely on the sample matrix and the required limit of quantitation (LOQ).

  • HPLC-UV is the workhorse for bulk API purity and In-Process Control (IPC) where the analyte concentration is high (>0.1% w/w).

  • LC-MS/MS is mandatory for trace-level quantification (e.g., monitoring the compound as a potential mutagenic impurity) or for bioanalytical assays in complex matrices like plasma.

  • GC-MS serves as an orthogonal technique for residual analysis, capitalizing on the molecule's volatility, though thermal degradation of the pyrazole ring must be monitored.

MethodSelection Start Sample Matrix & Sensitivity Requirement Bulk Bulk API / IPC (> 0.1% w/w) Start->Bulk Trace Trace Impurity / Bioassay (< 10 ppm) Start->Trace Volatile Orthogonal Profiling (Thermal Stability) Start->Volatile HPLC HPLC-UV Routine QA/QC Bulk->HPLC High Conc. LCMS LC-MS/MS High Sensitivity Trace->LCMS Trace Levels GCMS GC-MS Residual Analysis Volatile->GCMS Vaporization

Analytical workflow decision tree for quantifying 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine.

Quantitative Performance Comparison

The following table summarizes the validated performance metrics for each method, adhering to ICH Q2(R2) standards for accuracy, precision, and linearity[3].

Validation ParameterHPLC-UV (Bulk/IPC)LC-MS/MS (Trace/Bio)GC-MS (Orthogonal)
Linearity Range 1.0 - 100 µg/mL0.5 - 500 ng/mL0.1 - 50 µg/mL
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mL0.03 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mL0.1 µg/mL
Precision (%RSD) < 1.0%< 3.5%< 2.5%
Accuracy (% Recovery) 98.5 - 101.5%92.0 - 108.0%95.0 - 105.0%
Typical Run Time 12.0 min4.5 min18.0 min

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , meaning the assay automatically verifies its own fitness-for-purpose before generating reportable data.

Protocol A: HPLC-UV for Routine Purity & IPC

Causality & Design Choices: We utilize a Biphenyl stationary phase rather than a standard C18. Because 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine contains two distinct aromatic systems, the biphenyl column provides enhanced π−π and dipole-dipole interactions. This is critical for resolving the target analyte from structurally similar des-chloro impurities. The mobile phase is acidified with Trifluoroacetic Acid (TFA) to suppress the ionization of the weakly basic pyrazine nitrogen, preventing peak tailing.

Step-by-Step Methodology:

  • Column Preparation: Install a Biphenyl column (150 x 4.6 mm, 3 µm). Equilibrate at 35°C.

  • Mobile Phase:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 20% B to 80% B over 8 minutes; hold at 80% B for 2 minutes; re-equilibrate at 20% B for 2 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (optimal for the pyrazine chromophore).

  • Self-Validation (System Suitability Test - SST):

    • Action: Inject a 50 µg/mL reference standard 6 consecutive times.

    • Acceptance Criteria: Retention time %RSD 1.0%; Peak area %RSD 2.0%; USP Tailing Factor 1.5.

    • Causality: If the tailing factor exceeds 1.5, it indicates secondary interactions (e.g., active silanols from column degradation), prompting immediate column replacement before sample analysis.

Protocol B: LC-MS/MS for Trace-Level Quantification

Causality & Design Choices: For trace analysis, we utilize Positive Electrospray Ionization (ESI+) . The nitrogen atoms in both the pyrazole and pyrazine rings are excellent proton acceptors. We use 0.1% Formic Acid instead of TFA, as TFA causes severe ion suppression in MS. The sub-2-micron UPLC column minimizes eddy diffusion, allowing for ultra-fast, high-resolution separations.

Fragmentation Parent Parent Ion [M+H]+ m/z 223.1 (35Cl isotope) Frag1 Product Ion 1 m/z 187.1 [M+H - HCl]+ Parent->Frag1 Loss of HCl (-36 Da) Frag2 Product Ion 2 m/z 110.1 [Trimethylpyrazole+H]+ Parent->Frag2 C-N Cleavage (Pyrazole) Frag3 Product Ion 3 m/z 113.0 [Chloropyrazine]+ Parent->Frag3 C-N Cleavage (Pyrazine)

Proposed LC-MS/MS ESI+ fragmentation pathway for the target analyte.

Step-by-Step Methodology:

  • Column Preparation: Install a C18 UPLC column (50 x 2.1 mm, 1.7 µm). Equilibrate at 40°C.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Methanol.

  • Mass Spectrometry Setup: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode.

    • Quantifier Transition: m/z 223.1 110.1 (Collision Energy: 25V).

    • Qualifier Transition: m/z 223.1 187.1 (Collision Energy: 15V).

  • Self-Validation (Carryover & Matrix Effect Check):

    • Action: Inject a double-blank (matrix without analyte or internal standard) immediately following the Upper Limit of Quantitation (ULOQ) standard.

    • Acceptance Criteria: Analyte peak area in the blank must be 20% of the LLOQ area, per ICH M10 guidelines[4].

    • Causality: This self-validates the absence of carryover in the autosampler or column, ensuring that trace-level quantification in subsequent unknown samples is not artificially inflated by residual analyte.

Regulatory Alignment

Both protocols described above are designed to seamlessly integrate into regulatory submissions.

  • The HPLC-UV method parameters (Linearity, Range, Accuracy, Precision, and Specificity) map directly to the requirements outlined in the ICH Q2(R2) guideline for the validation of analytical procedures[3].

  • When the LC-MS/MS method is adapted for pharmacokinetic (PK) biological matrices, the self-validating carryover checks and precision criteria strictly adhere to the ICH M10 guidelines for bioanalytical method validation[4].

Sources

Spectroscopic Validation (IR, Raman) of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a building block in pharmaceutical and agrochemical synthesis, 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine presents a unique analytical challenge. The molecule features a sterically hindered pyrazole-pyrazine axis and a highly reactive C-Cl bond, which is typically targeted for downstream cross-coupling or SNAr reactions.

Validating the purity of this intermediate is critical. The presence of the des-chloro impurity (where the chlorine is replaced by a proton) or isomeric pyrazole impurities can severely depress downstream catalytic yields. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for final batch release, vibrational spectroscopy (IR and Raman) provides rapid, non-destructive, and orthogonal structural verification.

This guide objectively compares FT-IR, FT-Raman, and HPLC-UV, providing a self-validating experimental framework for researchers to establish robust Process Analytical Technology (PAT) workflows.

Mechanistic Breakdown: Why Use Orthogonal Spectroscopy?

Infrared (IR) and Raman spectroscopy are not mutually exclusive; they are governed by complementary quantum mechanical selection rules. Relying on only one technique can result in analytical blind spots when screening for structurally similar impurities.

ATR-FTIR: Driven by Dipole Moments

IR spectroscopy requires a change in the permanent dipole moment during molecular vibration.

  • The C-Cl Marker: The aromatic C-Cl stretch is highly polar and produces a distinct, strong absorption band in the 730–850 cm⁻¹ region [1]. If a batch is contaminated with the des-chloro impurity, this band diminishes proportionately, and a new out-of-plane C-H bending mode appears.

  • Ring Deformations: The pyrazine C=N in-ring bending vibrations are strongly IR-active, typically manifesting sharply at ~1582 cm⁻¹ and ~1418 cm⁻¹ [2].

FT-Raman: Driven by Polarizability

Raman scattering requires a change in the polarizability (electron cloud distortion) of the molecule. Symmetric vibrations that are weak in IR are often dominant in Raman.

  • Ring Breathing Modes: The symmetric expansion and contraction of the aromatic rings are the hallmarks of Raman spectra. The pyrazine ring breathing mode consistently appears at ~1015 cm⁻¹ [3], while the pyrazole ring breathing mode is observed in the 900–1000 cm⁻¹ window [4].

  • Isomer Detection: Because Raman is highly sensitive to the symmetric distribution of electron density, shifts or splitting in these breathing modes are immediate red flags for the presence of incorrectly methylated pyrazole isomers.

Comparative Performance Matrix

To objectively evaluate these techniques for purity validation, we must look at their operational metrics and sensitivity to specific structural defects.

Analytical MetricATR-FTIR SpectroscopyFT-Raman Spectroscopy (1064 nm)HPLC-UV (Reference Standard)
Primary Utility Rapid screening of polar functional groups (C-Cl, C=N).Rapid screening of aromatic backbone and symmetry.Quantitative separation of all impurities.
Des-chloro Sensitivity High (Direct loss of ~750 cm⁻¹ C-Cl stretch)[5].Moderate (Shift in ring breathing modes).High (Distinct retention time shift).
Isomer Sensitivity Moderate (Subtle shifts in fingerprint region).High (Distinct splitting in ring breathing modes).High (Baseline resolution achievable).
Sample Preparation None (Direct solid compression).None (Direct solid in glass vial).High (Weighing, dissolution, filtration).
Turnaround Time < 2 minutes< 2 minutes15–30 minutes per run
Destructive? NoNoYes

Self-Validating Experimental Protocol

To ensure scientific integrity, spectroscopic workflows must be self-validating. The following step-by-step protocol embeds system suitability checks directly into the methodology.

Phase A: ATR-FTIR Acquisition

Causality Note: Attenuated Total Reflectance (ATR) is chosen over KBr pelleting to prevent hygroscopic moisture absorption, which masks the critical 2800–3100 cm⁻¹ C-H stretching region of the trimethyl groups.

  • System Suitability: Scan a traceable polystyrene standard. Verify that the 1601 cm⁻¹ peak is within ±1 cm⁻¹ of the reference. Run a background air scan to subtract ambient CO₂ and water vapor.

  • Sample Application: Place 2–5 mg of the solid 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine directly onto the diamond ATR crystal.

  • Pressure Standardization: Apply the pressure anvil. Crucial: Ensure the force gauge reads a consistent torque across all samples to maintain a uniform pathlength and reproducible peak intensities.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Validation Check: Confirm the presence of the C-Cl stretch (~730-850 cm⁻¹) and the absence of broad O-H/N-H stretching (~3300 cm⁻¹), which would indicate hydrolysis or unreacted starting materials.

Phase B: FT-Raman Acquisition

Causality Note: A 1064 nm Nd:YAG laser is explicitly required. Using 532 nm or 785 nm lasers on conjugated nitrogen heterocycles often induces massive fluorescence that completely obscures the Raman scattering signal.

  • System Suitability: Scan a cyclohexane standard to verify the x-axis (Raman shift) calibration against the 801 cm⁻¹ band.

  • Sample Loading: Place the solid powder into a standard glass NMR tube or Raman vial. (Glass is Raman-transparent).

  • Laser Optimization: Begin with a low laser power (e.g., 50 mW) and gradually increase. Crucial: Monitor the baseline. If the baseline begins to slope upward exponentially, thermal degradation or localized burning is occurring. Reduce power immediately.

  • Acquisition: Collect 64–128 co-added scans at 4 cm⁻¹ resolution.

  • Validation Check: Interrogate the 900–1050 cm⁻¹ region. A pure batch should display sharp, distinct singlet peaks for the pyrazine and pyrazole ring breathing modes. Peak splitting indicates polymorphic impurities or isomeric contamination.

Purity Validation Decision Workflow

The following logic tree dictates how IR and Raman data should be synthesized to make batch-release decisions before committing to time-consuming HPLC analysis.

PurityWorkflow Start Raw Batch: 2-chloro-3-(...)-pyrazine ATR ATR-FTIR Screening (Dipole Moments) Start->ATR Raman FT-Raman Screening (Polarizability) Start->Raman CheckIR C-Cl Stretch Present? (~730-850 cm⁻¹) ATR->CheckIR CheckRaman Ring Breathing Intact? (~1015 cm⁻¹) Raman->CheckRaman Pass Spectroscopic Match (High Purity) CheckIR->Pass Yes Fail Impurity Detected (e.g., Des-chloro) CheckIR->Fail No / Shifted CheckRaman->Pass Yes CheckRaman->Fail No / Split Peak HPLC Orthogonal Validation (HPLC-UV) Pass->HPLC Final QA Fail->HPLC Quantify Impurity

Workflow for spectroscopic purity validation of pyrazine derivatives.

Conclusion

For the purity validation of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine, neither IR nor Raman spectroscopy should be used in isolation. ATR-FTIR serves as the primary gateway for confirming the presence of the reactive C-Cl bond, while FT-Raman acts as the ultimate judge of aromatic ring integrity and isomeric purity. By implementing this dual-spectroscopic screening prior to HPLC-UV analysis, laboratories can drastically reduce instrument bottlenecking, identify failed syntheses in seconds, and ensure high-fidelity downstream coupling reactions.

References

  • RSC Advances: When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. The Royal Society of Chemistry.[Link]

  • MDPI Polymers: Understanding the Mechanism of Action of Triazine-Phosphonate Derivatives as Flame Retardants for Cotton Fabric.[Link]

  • Z. Naturforsch / ResearchGate: Raman Spectral Studies of Aqueous Acidic Pyrazine Solutions.[Link]

  • RSC Physical Chemistry Chemical Physics: Investigating the kinetics of spin-crossover transitions using Raman spectroscopy. The Royal Society of Chemistry.[Link]

  • ChemRxiv: Chlorination and Oxygenation of Carbon Electrodes for Covalent Attachment of Thiol-Terminated Molecules.[Link]

Sources

Reproducibility in Focus: A Comparative Guide to the Scale-Up Synthesis of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, the journey of a novel molecular entity from a laboratory curiosity to a life-changing therapeutic is paved with rigorous scientific validation. A critical milestone in this journey is the reproducible and scalable synthesis of the active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the scale-up synthesis of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine, a key intermediate in the development of various therapeutic agents. We will delve into a comparative analysis of a laboratory-scale protocol versus a scaled-up pilot plant synthesis, supported by experimental data, to illuminate the challenges and triumphs of chemical process development.

The importance of process validation in pharmaceutical manufacturing cannot be overstated; it is a regulatory mandate and the bedrock of quality assurance.[1][2][3][4] This guide is structured to not only present a reproducible synthetic method but also to dissect the critical parameters that ensure its success at a larger scale, thereby upholding the principles of scientific integrity and trustworthiness.

The Synthetic Blueprint: From Grams to Kilograms

The synthesis of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is conceptually a two-step process: the formation of the 3,4,5-trimethyl-1H-pyrazole ring, followed by its coupling with a suitable pyrazine precursor. For the purpose of this guide, we will focus on a well-established and scalable approach.

A Pentane-2,3,4-trione C 3,4,5-Trimethyl-1H-pyrazole A->C Cyclocondensation B Hydrazine hydrate B->C E 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine C->E Nucleophilic Aromatic Substitution D 2,3-Dichloropyrazine D->E cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_reagents Reagents & Glassware lab_process Manual Addition & Monitoring lab_reagents->lab_process lab_workup Extraction & Filtration lab_process->lab_workup lab_purification Chromatography / Recrystallization lab_workup->lab_purification validation Reproducibility Validation lab_purification->validation Process Validation pilot_reagents Raw Material Qualification pilot_process Controlled Dosing & PAT pilot_reagents->pilot_process pilot_workup Centrifugation & Washing pilot_process->pilot_workup pilot_purification Crystallization & Drying pilot_workup->pilot_purification pilot_purification->validation start Define Critical Process Parameters (CPPs) & Critical Quality Attributes (CQAs) protocol Develop Validation Protocol start->protocol batch1 Execute Batch 1 protocol->batch1 batch2 Execute Batch 2 protocol->batch2 batch3 Execute Batch 3 protocol->batch3 testing In-Process & Final Product Testing batch1->testing batch2->testing batch3->testing data Data Analysis & Comparison testing->data report Generate Validation Report data->report

Sources

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